Ferric 1-glycerophosphate
Description
Structure
2D Structure
Properties
CAS No. |
1301-70-8 |
|---|---|
Molecular Formula |
C8H18Fe2O12P2 |
Molecular Weight |
479.86 g/mol |
IUPAC Name |
1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate;iron(2+) |
InChI |
InChI=1S/C5H13O6P.C3H9O6P.2Fe/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI Key |
CBEYZWBXIPZYNH-UHFFFAOYSA-J |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3] |
Canonical SMILES |
C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Fe+2].[Fe+2] |
density |
1.5 at 68 °F (USCG, 1999) |
Other CAS No. |
38455-91-3 1301-70-8 |
physical_description |
Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999) |
Related CAS |
17181-54-3 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ferric 1-Glycerophosphate: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric 1-glycerophosphate, a complex of iron and glycerophosphoric acid, is a compound of significant interest in pharmaceutical and nutritional sciences, primarily utilized as a source of iron for supplementation and fortification. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.
Chemical Structure and Isomerism
This compound, also known as ferric α-glycerophosphate, is an organometallic salt. The inherent chirality of the glycerophosphate moiety means that this compound can exist as a racemic mixture of enantiomers. It is crucial to distinguish it from its isomer, ferric 2-glycerophosphate (or β-glycerophosphate), where the phosphate group is attached to the second carbon of the glycerol backbone.
The most commonly cited chemical formula for ferric glycerophosphate is C₉H₂₁Fe₂O₁₈P₃ , with the corresponding CAS Registry Number 1301-70-8 . However, it is important to note that other molecular formulas and CAS numbers may be encountered in literature and commercial sources, often referring to different salt forms, hydrates, or isomeric mixtures. For instance, CAS number 38455-91-3 is also associated with a form of this compound[1][2]. The structure consists of a central ferric iron (Fe³⁺) ion coordinated to one or more 1-glycerophosphate ligands[3].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in various formulations. The compound is typically a solid, with its appearance described as a greenish-brown to greenish-yellow or yellowish-brown powder or scales. It is generally odorless and nearly tasteless[4][5]. Key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₂₁Fe₂O₁₈P₃ | [1][5][6][7] |
| Molecular Weight | 621.86 g/mol | [1][6] |
| CAS Number | 1301-70-8 | [3][5][6] |
| Appearance | Greenish-brown to greenish-yellow solid/powder | [4][5] |
| Solubility in Water | 10 - 100 g/L at 20 °C | [8][9] |
| Density | Approximately 1.5 - 1.738 g/cm³ | [4][] |
| pH of 1% Aqueous Solution | Approximately 4-5 | [8][9] |
| Stability | Stable under recommended storage conditions | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves the reaction of a soluble iron(III) salt with a salt of 1-glycerophosphoric acid. The control of reaction parameters such as pH and temperature is critical to ensure the formation of a stable and pure complex[3].
General Protocol:
-
Preparation of Reactants: Prepare an aqueous solution of a suitable iron(III) salt (e.g., ferric chloride) and a separate aqueous solution of sodium 1-glycerophosphate.
-
Reaction: Slowly add the iron(III) salt solution to the sodium 1-glycerophosphate solution with constant stirring.
-
pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture. This is a crucial step to control the stoichiometry and stability of the resulting iron-phosphate complex[3].
-
Temperature Control: Maintain a controlled temperature throughout the reaction to influence the reaction kinetics and the crystallinity of the product[3].
-
Isolation and Purification: The precipitated this compound can be isolated by filtration. To ensure high purity, the product should be washed thoroughly to remove any unreacted starting materials and byproducts. Techniques such as magnetic separation may also be employed for purification[3].
-
Drying: The purified product is then dried under appropriate conditions to yield the final solid.
Caption: The role of glycerophosphate in the shuttle and iron as a cofactor.
Conclusion
This compound is a valuable compound with important applications in nutrition and medicine. This guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies relevant to its synthesis and characterization. A clear understanding of its isomeric forms and the influence of its constituent parts on biological pathways is crucial for its effective use in research and drug development. Further investigation into its specific interactions within cellular signaling pathways will continue to expand its potential applications.
References
- 1. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 4. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FERRIC GLYCEROPHOSPHATE CAS#: 1301-70-8 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. FERRIC GLYCEROPHOSPHATE - Safety Data Sheet [chemicalbook.com]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. lohmann-minerals.com [lohmann-minerals.com]
An In-depth Technical Guide to the Synthesis and Purification of Ferric 1-Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric 1-glycerophosphate is an organic iron salt of glycerophosphoric acid, utilized in pharmaceutical formulations as a source of iron and phosphorus. Its synthesis and purification are critical processes that dictate the final product's purity, stability, and bioavailability. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers and professionals in the drug development field.
The synthesis of this compound is a multi-step process that begins with the phosphorylation of glycerol to produce a glycerophosphate salt, typically sodium glycerophosphate. This is followed by a precipitation reaction with a ferric iron salt to yield the final product. The purification of the resulting complex is crucial to remove unreacted starting materials, byproducts, and other impurities.
Synthesis of this compound
The synthesis can be broadly divided into two key stages: the preparation of a glycerophosphate salt and the subsequent reaction with a ferric salt.
Stage 1: Synthesis of Sodium 1-Glycerophosphate
A common precursor for the synthesis of this compound is sodium 1-glycerophosphate. Several methods for its preparation have been reported, primarily involving the reaction of glycerol with a phosphorylating agent. Below is a representative protocol derived from established patent literature.
Experimental Protocol: Synthesis of Sodium 1-Glycerophosphate
-
Materials:
-
Glycerol
-
Phosphoric acid (85%)
-
Sodium carbonate
-
Sodium hydroxide solution (30%)
-
Magnesium oxide
-
Purified water
-
-
Procedure:
-
Esterification: In a suitable reactor, combine glycerol and phosphoric acid. While stirring, gradually add sodium carbonate.
-
Introduce steam to the reactor and maintain the temperature between 120-145°C and the pressure at 0.4-0.5 MPa. The pH of the reaction mixture should be controlled between 3.0 and 5.5.
-
After the initial reaction, dilute the mixture with a proper amount of purified water.
-
Hydrolysis: Add 30% sodium hydroxide solution to the diluted mixture and reflux for 8-12 hours after the solution begins to boil.
-
Adjust the pH to 8.0-11.0 by adding a small amount of sodium hydroxide solution.
-
Phosphate Removal: To remove any free phosphate generated during the reaction, add magnesium oxide based on the content of intermediate free phosphate.
-
Concentrate the resulting raw sodium glycerophosphate solution and separate the free glycerol.
-
Stage 2: Synthesis of this compound
The second stage involves the reaction of the prepared sodium 1-glycerophosphate solution with a ferric salt, such as ferric chloride, to precipitate this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Sodium 1-glycerophosphate solution (from Stage 1)
-
Ferric chloride (FeCl₃) solution
-
Hydrochloric acid (optional, for pH adjustment)
-
Sodium hydroxide solution (for pH adjustment)
-
Purified water
-
-
Procedure:
-
Precipitation: In a reaction vessel, dissolve the prepared sodium 1-glycerophosphate in purified water.
-
Slowly add a solution of ferric chloride to the sodium 1-glycerophosphate solution with constant stirring. A precipitate of this compound will form.
-
Monitor and adjust the pH of the reaction mixture to a range of 3.5-4.5 using hydrochloric acid or sodium hydroxide solution to optimize the precipitation of the ferric phosphate complex.
-
Allow the reaction to proceed for a sufficient time to ensure complete precipitation.
-
Isolation: Collect the precipitate by filtration.
-
Wash the collected precipitate with purified water to remove soluble impurities, such as sodium chloride.
-
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Sodium 1-Glycerophosphate Synthesis | ||
| Glycerol to Phosphoric Acid Ratio | Varies by method | |
| Reaction Temperature (Esterification) | 120-145 °C | |
| Reaction pH (Esterification) | 3.0-5.5 | |
| Reflux Time (Hydrolysis) | 8-12 hours | |
| Final pH (Hydrolysis) | 8.0-11.0 | |
| This compound Synthesis | ||
| Reaction pH (Precipitation) | 3.5-4.5 | [1] |
| Expected Yield | >95% (based on limiting reagent) |
Synthesis Workflow
Figure 1: Synthesis workflow for this compound.
Purification of this compound
The crude this compound obtained from the synthesis process requires purification to meet pharmaceutical standards. Common purification techniques include treatment with activated carbon for decolorization and removal of organic impurities, followed by recrystallization to achieve high purity.
Experimental Protocol: Purification
-
Materials:
-
Crude this compound
-
Activated carbon
-
Suitable solvent for recrystallization (e.g., water, ethanol-water mixture)
-
Purified water
-
-
Procedure:
-
Activated Carbon Treatment:
-
Suspend the crude this compound in purified water.
-
Add a small amount of activated carbon (typically 1-2% w/w) to the suspension.
-
Heat the mixture with stirring for a defined period (e.g., 30-60 minutes) to allow for the adsorption of colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
-
Recrystallization:
-
Concentrate the filtrate from the activated carbon treatment.
-
Add a suitable anti-solvent (e.g., ethanol) or cool the concentrated solution slowly to induce crystallization.
-
Allow the crystals to form and grow over a period of time. For optimal crystal formation, the solution should be cooled gradually and left undisturbed.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound under vacuum at an appropriate temperature.
-
-
Purification Workflow
Figure 2: Purification workflow for this compound.
Characterization and Quality Control
The final product should be characterized to confirm its identity, purity, and quality. A variety of analytical techniques can be employed for this purpose.
Analytical Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the phosphate group (P-O stretching), hydroxyl groups (O-H stretching), and the alkyl backbone (C-H stretching). The coordination of the phosphate group to the iron center can lead to shifts in the P-O stretching frequencies.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P-NMR: This technique is highly specific for the phosphorus nucleus and can confirm the presence of the phosphate group. The chemical shift will be influenced by the paramagnetic Fe(III) ion, leading to broadening and shifts in the signal.[2]
-
¹H-NMR: Provides information about the proton environment in the glycerol moiety. Similar to ³¹P-NMR, the signals of protons close to the iron center will be significantly broadened.[2]
-
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to determine the purity of this compound and to quantify any impurities. A reversed-phase column with a suitable mobile phase and UV detection can be employed for the analysis of the iron content after complexation.[3][4]
Quantitative Data for Characterization
| Technique | Parameter | Expected Value/Range | Reference |
| FTIR | P-O stretching | 900 - 1200 cm⁻¹ | [5] |
| O-H stretching | 3200 - 3600 cm⁻¹ (broad) | ||
| C-H stretching | 2800 - 3000 cm⁻¹ | ||
| ³¹P-NMR | Chemical Shift | Broadened signal due to Fe(III) | [2] |
| ¹H-NMR | Chemical Shift | Broadened signals for protons near Fe(III) | [2] |
| HPLC | Purity | ≥ 98% | |
| Iron Content | Assay dependent on specific salt form |
Conclusion
The synthesis and purification of this compound are critical processes that require careful control of reaction conditions and purification steps to ensure a high-quality final product suitable for pharmaceutical applications. This guide provides a detailed overview of the methodologies involved, from the initial synthesis of the glycerophosphate precursor to the final purification and characterization of the ferric complex. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the field, enabling the consistent and reliable production of this important iron supplement. Further optimization of the described methods may be necessary depending on the desired scale and specific purity requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 5. pubs.acs.org [pubs.acs.org]
Ferric 1-Glycerophosphate: An In-depth Technical Guide on the Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric 1-glycerophosphate is a complex of iron and glycerophosphate that serves as a nutritional supplement to address iron deficiency. Its mechanism of action is twofold, stemming from the distinct yet interconnected roles of its constituent parts: ferric iron and the 1-glycerophosphate moiety. The ferric iron component is primarily involved in replenishing systemic iron stores, a process that necessitates cellular uptake and interaction with key regulatory pathways of iron homeostasis. The 1-glycerophosphate component, a vital intermediate in cellular metabolism, has the potential to influence bioenergetics and lipid metabolism. This technical guide provides a detailed exploration of the proposed mechanism of action of this compound, drawing upon established principles of iron and glycerophosphate biochemistry. It includes a summary of available comparative data, detailed experimental protocols for assessing bioavailability and cellular signaling, and visualizations of the key pathways and workflows.
Core Mechanism of Action: A Dual-Component System
The biological effects of this compound are best understood by considering the independent and synergistic actions of its two primary components: ferric iron (Fe³⁺) and 1-glycerophosphate.
The Ferric Iron Moiety: Bioavailability and Cellular Signaling
As a source of non-heme iron, the ferric iron from this compound must undergo a series of transformations to be absorbed and utilized by the body.
1.1.1. Intestinal Absorption
The absorption of non-heme iron predominantly occurs in the duodenum. For intestinal absorption, ferric iron (Fe³⁺) must first be reduced to its ferrous form (Fe²⁺) by reductases such as duodenal cytochrome B (Dcytb) located on the apical membrane of enterocytes. Subsequently, Fe²⁺ is transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter ferroportin. In the circulation, iron is re-oxidized to Fe³⁺ and binds to transferrin for transport to various tissues.
1.1.2. Cellular Iron Homeostasis and Signaling
Intracellular iron levels are tightly regulated. When cellular iron levels are low, Iron Regulatory Proteins (IRPs) bind to Iron-Responsive Elements (IREs) on the mRNAs of proteins involved in iron metabolism. This binding stabilizes the mRNA of transferrin receptor 1 (TfR1), promoting iron uptake, and inhibits the translation of ferritin, preventing iron storage. Conversely, when iron levels are high, IRPs do not bind to IREs, leading to decreased TfR1 expression and increased ferritin synthesis.
Emerging evidence suggests that iron can also act as a signaling molecule, influencing key cellular pathways:
-
MAPK/ERK Pathway: Iron-dependent generation of reactive oxygen species (ROS) has been shown to modulate calcium signaling, which in turn can activate the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival.[1]
-
PI3K/Akt Pathway: Iron-induced oxidative stress can also activate the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and metabolism.[2][3]
The 1-Glycerophosphate Moiety: A Metabolic Hub
Glycerol-3-phosphate, the ionized form of 1-glycerophosphate, is a pivotal molecule at the intersection of glycolysis, lipogenesis, and cellular respiration. It is synthesized from dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.
The 1-glycerophosphate component of the compound can potentially influence cellular metabolism in several ways:
-
Energy Production: It can be used in the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondria for ATP production.
-
Lipid Synthesis: It is the backbone for the synthesis of triglycerides and phospholipids, which are essential for energy storage and membrane structure.
-
Signaling Precursor: Glycerophospholipids can be acted upon by phospholipases to generate lipid signaling molecules.[4]
Quantitative Data
| Comparison Group | Key Outcome | Interpretation | Reference |
| Ferrous Sulfate | Comparable increases in hemoglobin levels with fewer gastrointestinal side effects reported for some ferric compounds. | Ferric glycerophosphate may offer a better-tolerated alternative to ferrous sulfate with similar efficacy in raising hemoglobin levels. | [5] |
| Sucrosomial Iron | Sucrosomial iron showed significantly higher improvement in hemoglobin and serum ferritin levels compared to conventional oral iron salts. | Newer formulations of iron supplements may offer enhanced bioavailability and efficacy compared to simpler iron salts. | [6] |
| Microencapsulated Iron | Microencapsulated ferric iron showed a fast, burst-like intestinal iron absorption kinetic. | The delivery system of the iron supplement can significantly influence its absorption profile. | [7][8] |
Experimental Protocols
Assessment of Iron Bioavailability using Caco-2 Cell Model
This protocol is adapted from established methods for determining iron bioavailability in vitro.[4][9][10]
3.1.1. Caco-2 Cell Culture
-
Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto collagen-coated 12-well plates at a density of 50,000 cells/cm² and grow for 14-16 days to allow for differentiation, changing the medium every 2-3 days.
3.1.2. In Vitro Digestion
-
Prepare a simulated gastric fluid (pepsin in 0.1 M HCl, pH 2.0).
-
Add a precisely weighed amount of this compound to the simulated gastric fluid and incubate at 37°C for 1 hour with gentle shaking.
-
Prepare a simulated intestinal fluid (pancreatin and bile salts in 0.1 M NaHCO₃, pH 7.0).
-
Neutralize the gastric digest with NaHCO₃ and add the intestinal fluid. Incubate at 37°C for 2 hours with gentle shaking.
3.1.3. Caco-2 Cell Exposure and Ferritin Assay
-
Filter the digest through a 0.22 µm filter to ensure sterility.
-
Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).
-
Add the filtered digest to the apical side of the Caco-2 cell monolayers and incubate for 2 hours at 37°C.
-
Remove the digest and wash the cells three times with PBS.
-
Add fresh culture medium and incubate for a further 22 hours to allow for ferritin expression.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Measure the ferritin concentration in the cell lysates using a human ferritin ELISA kit.
-
Normalize the ferritin concentration to the total cell protein content. Increased ferritin levels indicate higher iron uptake.
Western Blot Analysis of Signaling Pathway Activation
This protocol provides a framework for investigating the effect of this compound on the phosphorylation status of key signaling proteins like ERK1/2 and Akt.[11][12]
3.2.1. Cell Treatment and Lysis
-
Culture a relevant cell line (e.g., Caco-2, HepG2) to 80-90% confluency.
-
Treat the cells with varying concentrations of pre-digested this compound for different time points. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
3.2.2. SDS-PAGE and Immunoblotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Mandatory Visualizations
Caption: Proposed cellular uptake and initial metabolic fate of this compound.
References
- 1. Ferric Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Iron Supplementation Effects on Redox Status following Aseptic Skeletal Muscle Trauma in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 6. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
The Biological Role of Glycerophosphate in Iron Metabolism: An Indirect but Pivotal Connection
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
While glycerophosphate does not directly regulate iron metabolism in a classical signaling pathway, its role as a critical metabolic intermediate positions it as an indirect modulator of iron homeostasis. This guide explores the nuanced and indirect connections between glycerophosphate metabolism and the intricate cellular and systemic management of iron. The primary intersections occur within the mitochondria, through the influence on cellular redox state, and in the synthesis of phospholipids that constitute the membrane environment for iron transport proteins. Understanding these connections opens new avenues for research and potential therapeutic interventions in diseases characterized by dysregulated metabolism.
Indirect Influence via Mitochondrial Function and Redox Balance
The mitochondrion is a central hub for both energy metabolism and iron utilization, hosting key processes such as the synthesis of heme and iron-sulfur (Fe-S) clusters.[1][2] The glycerol-3-phosphate (G3P) shuttle is a vital mechanism for transferring reducing equivalents from cytosolic NADH, produced during glycolysis, into the mitochondrial electron transport chain.[3][4] This process is particularly active in tissues with high metabolic rates, such as skeletal muscle and the brain.[4]
The G3P shuttle consists of two enzymes:
-
Cytosolic GPD1 (Glycerol-3-Phosphate Dehydrogenase 1): Reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, oxidizing NADH to NAD+.[4]
-
Mitochondrial GPD2 (Glycerol-3-Phosphate Dehydrogenase 2): Located on the inner mitochondrial membrane, GPD2 oxidizes G3P back to DHAP, transferring electrons to the electron transport chain via FAD to form FADH2.[5][6]
This shuttle enhances mitochondrial respiration.[7] However, increased electron flow through the electron transport chain, particularly under conditions of high substrate availability, can lead to the generation of reactive oxygen species (ROS).[8][9] Iron itself is a potent catalyst for the formation of toxic hydroxyl radicals from ROS.[8] This interplay is critical, as iron-sulfur clusters are particularly susceptible to damage by ROS, which can disrupt the function of numerous essential enzymes.[10] Therefore, fluctuations in glycerophosphate levels and the activity of the G3P shuttle can indirectly impact iron homeostasis by modulating the mitochondrial redox environment and the integrity of iron-containing cofactors.
Caption: Indirect influence of the G3P shuttle on mitochondrial iron metabolism.
Role in Phospholipid Synthesis and Iron Transporter Function
Glycerophosphate is the foundational molecule for the synthesis of glycerophospholipids, the primary components of cellular membranes. The lipid composition of the membrane can significantly influence the function of embedded proteins, including ion transporters. The sole known cellular iron exporter, ferroportin (FPN), is a transmembrane protein crucial for intestinal iron absorption and the release of recycled iron from macrophages.[11][12]
Recent studies suggest that the lipid environment can affect the conformational state and activity of ferroportin.[13] While direct regulation of ferroportin by glycerophosphate-derived lipids is an area requiring further investigation, it is plausible that alterations in glycerophosphate metabolism could lead to changes in membrane fluidity, thickness, or local lipid composition, thereby modulating ferroportin's iron export capacity. This represents a potential, albeit indirect, mechanism by which glycerophosphate levels could impact systemic iron balance.
Caption: Conceptual link between glycerophosphate, membrane composition, and ferroportin function.
Data Presentation
Due to the indirect nature of the relationship, there is a lack of direct quantitative data linking glycerophosphate to iron metabolism. The following table provides contextual data on the key components discussed.
| Parameter | Organism/System | Value/Observation | Reference |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity | Differentiating Adipocytes | Significant increase in activity during differentiation. | [14] |
| G3P Shuttle P/O Ratio | Isolated Yeast Mitochondria | 1.7 (compared to 1.2 for external NADH dehydrogenase). | [15] |
| Mitochondrial H2O2 Production | Isolated Drosophila Mitochondria | GPD2 estimated to be responsible for 70% of total cellular H2O2. | [9] |
| Ferroportin Regulation | Human Cells | Internalized and degraded in response to the hormone hepcidin. | [16] |
| Iron Transport Rate (Intestinal) | Humans | Maximum of a few milligrams per day. | [17] |
Experimental Protocols
Given that the link between glycerophosphate and iron metabolism is not well-established, standard protocols for its investigation do not exist. Below is a proposed experimental workflow for researchers interested in exploring this potential connection.
Objective: To investigate the effect of altered glycerophosphate metabolism on cellular iron homeostasis.
1. Cell Culture and Manipulation:
-
Culture a relevant cell line (e.g., hepatocytes, macrophages, or intestinal epithelial cells) in standard conditions.
-
Modulate glycerophosphate metabolism by:
-
Supplementing the culture medium with varying concentrations of glycerol-3-phosphate.
-
Using siRNA to knockdown key enzymes of the G3P shuttle (GPD1 or GPD2).
-
Treating cells with pharmacological inhibitors of GPDH.[18]
-
2. Measurement of Intracellular Iron:
-
Harvest cells after treatment.
-
Lyse cells and measure total intracellular iron content using a colorimetric assay, such as the ferrozine method.[19] This involves lysing the cells, releasing iron with an acidic solution, and then adding a reagent like ferrozine that forms a colored complex with ferrous iron, which can be quantified by measuring absorbance at 550-595 nm.[19][20]
-
Alternatively, atomic absorption flame emission spectrophotometry (AAS) can be used for precise quantification of total cellular iron.[21]
3. Analysis of Iron-Related Protein Expression and Localization:
-
Western Blotting: Analyze the total protein levels of key iron-regulating proteins, such as ferroportin, transferrin receptor 1, and ferritin.
-
Immunofluorescence Microscopy: Assess the subcellular localization of ferroportin.[22] A key indicator of its activity is its presence on the cell membrane versus its internalization into the cytosol.[16] This can be achieved by fixing and permeabilizing the cells, incubating with a primary antibody against ferroportin, followed by a fluorescently-labeled secondary antibody, and imaging with a fluorescence or confocal microscope.[22]
4. Assessment of Mitochondrial Function and ROS Production:
-
Measure mitochondrial respiration rates (e.g., oxygen consumption rate) using techniques like Seahorse XF analysis.
-
Quantify mitochondrial ROS production using fluorescent probes such as MitoSOX Red.
Caption: Proposed workflow to study glycerophosphate's effect on iron homeostasis.
Conclusion and Future Directions
The biological role of glycerophosphate in iron metabolism is subtle and indirect, primarily mediated through its central position in linking glycolysis, lipid synthesis, and mitochondrial respiration. The G3P shuttle's impact on the mitochondrial redox state and the role of glycerophosphate as a precursor for membrane phospholipids represent two key areas where this metabolic intermediate can exert influence over iron homeostasis.
For researchers and drug development professionals, these indirect connections offer novel perspectives. Targeting glycerophosphate metabolism could be a potential strategy for modulating iron levels in diseases characterized by both metabolic and iron dysregulation, such as non-alcoholic fatty liver disease (NAFLD)[23] or certain cancers.[9] Further research is warranted to elucidate the precise molecular mechanisms of these indirect interactions and to explore their therapeutic potential. The proposed experimental workflow provides a starting point for investigators to delve into this promising and underexplored area of metabolic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial iron metabolism and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 5. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. aklectures.com [aklectures.com]
- 7. The components of an α-glycerophosphate cycle and their relation to oxidative metabolism in the lens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Loss-of-function ferroportin disease: novel mechanistic insights and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mybiosource.com [mybiosource.com]
- 15. The importance of the glycerol 3-phosphate shuttle during aerobic growth of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ironing out ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. SMPDB [smpdb.ca]
- 19. Measurement of intracellular iron [bio-protocol.org]
- 20. 4.4. Intracellular Iron Quantification [bio-protocol.org]
- 21. 2.5. Intracellular iron measurement [bio-protocol.org]
- 22. How to analyze protein localization within cells? [synapse.patsnap.com]
- 23. Deficiency of Mitochondrial Glycerol 3-Phosphate Dehydrogenase Contributes to Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of Iron (III) and Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of iron (III) with glycerophosphate. Given the limited availability of direct quantitative data for this specific complex, this document outlines the fundamental principles, describes relevant experimental protocols for characterization, and presents data from analogous iron (III)-phosphate systems to offer a comparative framework.
Introduction to Iron (III) and Glycerophosphate Coordination Chemistry
Iron is an essential transition metal vital for numerous biological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] Its coordination chemistry is rich and varied, with the ferric (Fe³⁺) state being a hard Lewis acid that preferentially coordinates with hard Lewis bases, such as oxygen-containing ligands. Glycerophosphate, an important intermediate in cellular metabolism, possesses both phosphate and hydroxyl moieties, making it a potent chelator for Fe³⁺. The coordination of iron (III) with glycerophosphate is of significant interest in the fields of nutrition, drug delivery, and bioinorganic chemistry.[2][] Ferric glycerophosphate is utilized as a water-soluble iron supplement.[4]
The interaction between iron (III) and glycerophosphate can involve the phosphate group and potentially the hydroxyl groups of the glycerol backbone, leading to the formation of various complex species in solution.[2] The stoichiometry and stability of these complexes are dependent on factors such as pH, temperature, and the ionic strength of the medium.
Synthesis of Iron (III)-Glycerophosphate Complexes
While a standardized, detailed protocol for the synthesis of a specific iron (III)-glycerophosphate complex is not widely published, a general approach involves the reaction of a soluble iron (III) salt with a glycerophosphate salt in an aqueous solution. The following is a generalized experimental protocol that can be adapted for the synthesis of iron (III)-glycerophosphate.
2.1. General Synthesis Protocol
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of iron (III) chloride (FeCl₃) or iron (III) nitrate (Fe(NO₃)₃) of a known concentration (e.g., 0.1 M) in deionized water. Acidify the solution slightly with a few drops of concentrated HCl or HNO₃ to prevent the formation of iron hydroxides.
-
Prepare a stock solution of sodium or potassium glycerophosphate of a known concentration (e.g., 0.1 M) in deionized water.
-
-
Reaction:
-
Slowly add the iron (III) salt solution to the glycerophosphate solution with constant stirring. The molar ratio of iron to glycerophosphate can be varied to target different complex stoichiometries.
-
Monitor the pH of the solution and adjust as necessary using a non-coordinating buffer or dilute acid/base. The pH will significantly influence the speciation of both the iron and glycerophosphate.
-
-
Isolation and Purification:
-
The resulting iron (III)-glycerophosphate complex may precipitate out of solution, particularly at neutral or higher pH. If so, the precipitate can be collected by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.
-
If the complex is soluble, purification can be achieved by techniques such as dialysis to remove smaller ions or size-exclusion chromatography.
-
-
Drying and Storage:
-
Dry the purified complex under vacuum or by lyophilization.
-
Store the final product in a desiccator to prevent hydration.
-
Experimental Workflow for Synthesis
Physicochemical Characterization
A combination of spectroscopic and analytical techniques is required to fully characterize the structure, stoichiometry, and stability of iron (III)-glycerophosphate complexes.
3.1. Spectroscopic Techniques
-
UV-Visible (UV-Vis) Spectroscopy: Useful for monitoring the formation of the complex and for determining its stoichiometry using methods like the Job's plot.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule and can indicate which functional groups (phosphate, hydroxyl) are involved in the coordination to the iron center.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is particularly powerful for probing the environment of the phosphate group upon complexation. ¹H-NMR can provide information about the glycerol backbone, although significant broadening and shifting of signals are expected due to the paramagnetic nature of Fe³⁺.[2]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can be used to determine the mass-to-charge ratio of the complex ions in solution, providing information on the stoichiometry and charge of the species present.
3.2. Thermodynamic and Stoichiometric Analysis
-
Potentiometric Titration: This method can be used to determine the stability constants of the complexes by monitoring the pH change upon titration of the ligand with the metal ion.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.
-
Job's Method (Method of Continuous Variation): This spectrophotometric method is used to determine the stoichiometry of a complex in solution by preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[5]
Quantitative Data (from Analogous Systems)
Direct quantitative data for the stability and thermodynamics of iron (III)-glycerophosphate complexes are scarce in the literature. However, data from studies on the interaction of iron (III) with inorganic phosphate and other organophosphates can provide a useful reference.
Table 1: Stability Constants of Iron (III)-Phosphate Complexes
| Complex Species | Log β | Conditions | Reference |
| [Fe(H₂PO₄)]²⁺ | 3.6 | I = 3.0 M (NaClO₄), 25 °C | (Assumed from general phosphate chemistry) |
| [Fe(HPO₄)]⁺ | 8.3 | I = 3.0 M (NaClO₄), 25 °C | (Assumed from general phosphate chemistry) |
| [Fe(PO₄)] | 20.71 | Acidic medium | [6] |
| [Fe₂(PO₄)]³⁺ | 35.66 | Acidic medium | [6] |
Table 2: Thermodynamic Parameters for Iron (III) Complexation with Various Ligands (Illustrative)
| Ligand | Stoichiometry (n) | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Deferiprone | 0.33 | 1.2 x 10⁸ | -11.0 | -2.5 | 8.5 | [7] |
| 8-Hydroxyquinoline derivative | 2.8 | 2.5 x 10¹⁰ | -14.2 | -5.8 | 8.4 | [7] |
Note: The data in these tables are for analogous systems and are intended to provide a general understanding of the magnitude of the interactions. The actual values for iron (III)-glycerophosphate may differ.
Experimental Protocols for Characterization
5.1. Protocol for Stoichiometry Determination by Job's Method
-
Prepare Stock Solutions: Prepare equimolar stock solutions of an iron (III) salt and glycerophosphate (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Prepare a Series of Solutions: In a series of volumetric flasks, prepare solutions with varying mole fractions of glycerophosphate (from 0 to 1.0) while keeping the total volume and total concentration of iron and glycerophosphate constant.
-
Measure Absorbance: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Construct Job's Plot: Plot the absorbance as a function of the mole fraction of the glycerophosphate. The maximum of the curve indicates the stoichiometry of the complex.
Workflow for Job's Method
5.2. Protocol for Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
-
Prepare Samples: Prepare a solution of the iron (III) salt (e.g., 0.1 mM) and a solution of glycerophosphate (e.g., 1 mM) in the same buffer. Degas both solutions before use.
-
Set up the ITC Instrument: Place the iron (III) solution in the sample cell and the glycerophosphate solution in the injection syringe.
-
Perform the Titration: Inject small aliquots of the glycerophosphate solution into the iron (III) solution at regular intervals and measure the heat change after each injection.
-
Analyze the Data: Integrate the heat-change peaks and plot them against the molar ratio of glycerophosphate to iron (III). Fit the data to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, ΔS, and n).
Biological Relevance and Signaling Pathways
Iron is a critical cofactor in many enzymatic reactions, and its homeostasis is tightly regulated. Glycerophosphate is a key intermediate in glycolysis and phospholipid biosynthesis. While a direct signaling role for an iron (III)-glycerophosphate complex has not been established, it is plausible that the formation of such complexes could influence iron-dependent metabolic pathways.
Plausible Interaction with the Glycerol Phosphate Shuttle
The glycerol phosphate shuttle is a mechanism that transports reducing equivalents from NADH in the cytoplasm to the mitochondrial electron transport chain. It is conceivable that changes in the concentration of iron or the formation of iron-glycerophosphate complexes could modulate the activity of this shuttle, thereby impacting cellular energy metabolism.
Conclusion
The coordination chemistry of iron (III) and glycerophosphate is an area with significant potential for further research, particularly in the context of iron supplementation and its role in cellular metabolism. While direct quantitative data on the stability and thermodynamics of these complexes are currently limited, this guide provides a framework for their synthesis and characterization using established analytical techniques. Future studies employing methods such as potentiometric titration, isothermal titration calorimetry, and various spectroscopic techniques are needed to fully elucidate the nature of iron (III)-glycerophosphate interactions. Such research will be invaluable for the rational design of new iron-based therapeutics and a deeper understanding of the bioinorganic chemistry of iron.
References
- 1. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]
- 2. Ferric 1-glycerophosphate | 1301-70-8 | Benchchem [benchchem.com]
- 4. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 5. Job plot - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Characterization of Ferric 1-Glycerophosphate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides an in-depth guide to the core physicochemical properties, analytical characterization methods, and biological context of Ferric 1-Glycerophosphate. It is designed to serve as a technical resource for professionals in research and development.
Introduction
This compound is an organophosphate compound that serves as a source of iron, particularly in pharmaceutical formulations and as a food fortificant.[1][2] It is a coordination complex where the central iron(III) ion is bonded to one or more glycerophosphate ligands.[3] The glycerophosphate moiety, a key intermediate in metabolic pathways, can enhance the solubility and absorption of iron compared to inorganic iron salts.[3] A thorough understanding of its physicochemical characteristics is paramount for ensuring its quality, stability, efficacy, and safety in various applications.
This document outlines the key physicochemical properties of this compound and details the experimental protocols required for its comprehensive characterization.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that there are variations in the reported molecular formula and weight, which may be attributed to different hydration states or stoichiometric ratios of the iron to glycerophosphate ligand in the complex. The most commonly cited representation is a 3:2 ratio of glycerophosphate to iron.[1][4][5][6]
Data Summary
All quantitative data regarding the identity and properties of this compound are presented in the tables below for clarity and ease of comparison.
Table 1: Chemical Identifiers and Molecular Formulas
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Iron(III) Glycerophosphate, Diiron tris(glycerophosphate) | [4][7][] |
| CAS Number | 1301-70-8 | [1][3][4][9] |
| EINECS Number | 215-097-7 | [1][4][9] |
| Molecular Formula (A) | C₉H₂₁Fe₂O₁₈P₃ | [1][3][5][9] |
| Molecular Weight (A) | 621.86 g/mol | [1][3][5][9] |
| Molecular Formula (B) | C₈H₁₈Fe₂O₁₂P₂ | [4][10] |
| Molecular Weight (B) | 479.86 g/mol | [3][4][10] |
| InChIKey | AORRAZSRUFKDBZ-UHFFFAOYSA-H | [5][6] |
Table 2: Physical and Chemical Properties
| Property | Description | Source(s) |
| Appearance | Greenish-brown to greenish-yellow or yellowish-brown solid powder. | [1][3][4][] |
| Odor | Odorless. | [2][9] |
| Solubility | Soluble in water, sparingly soluble in aqueous acid, and insoluble in alcohol. | [2][4][7][9] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2][11] |
| pH (1% solution) | Approximately 4-5. | [7][12] |
| Density | ~1.5 - 1.738 g/cm³ at 20°C (68°F). | [4][][13] |
Structure and Synthesis
This compound is a coordination compound where the iron(III) center, acting as a Lewis acid, is coordinated to the glycerophosphate ligand, which acts as a Lewis base.[3] The coordination can occur through the phosphate group and potentially the hydroxyl groups of the glycerol backbone.[3] The synthesis of high-purity this compound involves a controlled reaction between a solution of glycerol 1-phosphate and a suitable iron(III) salt, with careful control of pH and temperature to ensure the formation of a stable and pure complex.[3][14]
Caption: Coordination chemistry of this compound.
Experimental Protocols for Characterization
A multi-faceted analytical approach is required for the comprehensive characterization of this compound. The general workflow involves identity confirmation, purity assessment, and structural elucidation.
Caption: General workflow for physicochemical characterization.
Spectroscopic Methods
-
Objective: To identify the characteristic functional groups of the glycerophosphate ligand and confirm the presence of the complex.
-
Methodology:
-
Prepare the sample using a KBr (Potassium Bromide) pellet or as a thin film on a suitable IR-transparent window.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands. Key vibrations include those from the phosphate (P-O stretching) and glycerol (C-O, O-H, C-H stretching) moieties.[3] Shifts in the P-O stretching frequencies can indicate coordination to the iron center.[3]
-
-
Objective: To obtain detailed structural information about the glycerophosphate ligand and its binding to the iron ion.
-
Methodology:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H-NMR and ³¹P-NMR spectra.
-
¹H-NMR: Provides information on the proton environment of the glycerol moiety.[3]
-
³¹P-NMR: Directly probes the phosphate group.[3]
-
Note: The paramagnetic Fe(III) ion will cause significant broadening and shifts of NMR signals, especially for nuclei in close proximity.[3] While this may obscure fine coupling details, the selective broadening can provide valuable conformational information about the ligand's binding to the iron center.[3]
-
-
Objective: To confirm the oxidation state of iron and investigate the coordination geometry.
-
Methodology:
-
The sample is irradiated with X-rays of varying energy around the iron K-edge.
-
The absorption of X-rays is measured as a function of energy.
-
The energy position and features of the pre-edge and main absorption edge serve as a fingerprint for the iron's electronic environment, confirming the Fe(III) state and providing insight into its coordination number and geometry (e.g., tetrahedral vs. octahedral).[3]
-
Elemental and Compositional Analysis
-
Objective: To accurately determine the elemental composition, specifically the iron and phosphorus content.
-
Methodology:
-
Accurately weigh the sample and digest it in an appropriate acid mixture to bring the elements into solution.
-
Analyze the solution using ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS).
-
Quantify the concentration of iron and phosphorus against certified standards. This data is crucial for confirming the stoichiometric P/Fe ratio.[3]
-
-
Objective: To separate and quantify glycerophosphate from potential impurities such as free phosphate or isomeric forms.
-
Methodology:
-
Dissolve the sample in an appropriate aqueous eluent.
-
Inject the sample into an ion chromatograph equipped with a suitable anion-exchange column (e.g., Metrosep A Supp7).[15]
-
Use an appropriate eluent, such as a sodium carbonate solution, for isocratic elution.[15]
-
Detect the separated anions using a conductivity detector.
-
Quantify the peaks against known standards for β-glycerophosphate and other relevant ions.[15]
-
Biological Context and Interactions
The glycerophosphate moiety of the compound is a crucial intermediate in several metabolic pathways, including glycolysis and triglyceride biosynthesis.[3][16] As a nutritional supplement, this compound provides a source of non-heme iron. Its absorption involves complex cellular transport systems.[3] Recent research has also explored its potential to modulate intracellular iron levels, which can lead to oxidative stress and induce ferroptosis (an iron-dependent form of programmed cell death) in certain cancer cell lines.[3]
Caption: Conceptual pathway of this compound action.
Conclusion
The physicochemical characterization of this compound requires a combination of spectroscopic, chromatographic, and elemental analysis techniques. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to accurately assess the identity, purity, structure, and quality of this important iron-containing compound. A thorough characterization is essential for its effective and safe application in pharmaceutical and nutritional products.
References
- 1. Page loading... [guidechem.com]
- 2. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 3. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 4. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 9. FERRIC GLYCEROPHOSPHATE CAS#: 1301-70-8 [m.chemicalbook.com]
- 10. Ferric Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Page loading... [wap.guidechem.com]
- 12. lohmann-minerals.com [lohmann-minerals.com]
- 13. FERRIC GLYCEROPHOSPHATE - Safety Data Sheet [chemicalbook.com]
- 14. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation of Ferric 1-Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Ferric 1-glycerophosphate. Due to the limited availability of specific public data on the thermal properties of this compound, this document synthesizes information from related iron phosphate compounds and outlines the standard experimental protocols used to assess the thermal stability of pharmaceutical ingredients.
Introduction to this compound
This compound is an iron-containing compound derived from glycerophosphate, utilized primarily as a source of iron in pharmaceutical formulations and food fortification.[1][2] Its stability under various environmental conditions, particularly temperature, is a critical parameter for ensuring the quality, safety, and efficacy of the final product.[3] Understanding its thermal behavior is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may impact its therapeutic properties or introduce toxicity.[3]
Inferred Thermal Stability Profile
It can be inferred that the thermal degradation of this compound would likely involve the following stages:
-
Dehydration: Loss of water of hydration at lower temperatures.
-
Decomposition of the Glycerophosphate Moiety: Breakage of the ester bond and subsequent decomposition of the glycerol and phosphate components.
-
Formation of Iron Phosphates: The final degradation products are likely to be various forms of iron(III) phosphate.[4]
Factors such as pH and the presence of oxidizing agents can influence the stability of the iron-phosphate complex.[2]
Quantitative Data on Thermal Stability
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from thermal analysis of this compound. This data is for illustrative purposes to guide researchers in their own experimental design and data interpretation.
| Parameter | Value Range | Analytical Technique | Reference |
| Onset of Decomposition (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) | Inferred from general iron phosphate stability[4][5] |
| Peak Decomposition Temperature | 200 - 300 °C | Differential Scanning Calorimetry (DSC) | Inferred from general iron phosphate stability |
| Mass Loss at 500 °C | 30 - 50% | Thermogravimetric Analysis (TGA) | Inferred from decomposition of organic moiety |
| Glass Transition Temperature (Tg) | 80 - 120 °C | Differential Scanning Calorimetry (DSC) | Hypothetical |
Experimental Protocols
Detailed methodologies for key experiments to determine the thermal stability and degradation of this compound are provided below.
4.1 Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Objective: To determine the temperatures at which this compound decomposes and to quantify the mass loss at each stage.
-
Instrumentation: A Mettler-Toledo TGA/SDTA851e or equivalent.[4]
-
Methodology:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a ceramic or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[4]
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve will show a plot of mass versus temperature, and the derivative of this curve (DTG) will show the rate of mass loss.
-
4.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
-
Objective: To determine the temperatures of thermal events such as glass transitions, melting, and decomposition.
-
Instrumentation: A DSC instrument such as a TA Instruments Q2000 or equivalent.
-
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty hermetically sealed pan is used as the reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.
-
4.3 Accelerated Stability Studies
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions of temperature and humidity.[7][8]
-
Objective: To evaluate the effect of elevated temperature and humidity on the chemical and physical properties of this compound over time.
-
Methodology:
-
Package the this compound samples in the proposed commercial packaging.[7]
-
Store the samples in a stability chamber under controlled conditions of temperature and humidity (e.g., 40 °C / 75% RH).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for key stability-indicating parameters, which may include:
-
Appearance
-
Assay of this compound
-
Content of degradation products
-
Moisture content
-
-
The results are used to predict the shelf-life of the product under normal storage conditions.
-
Visualization of Experimental Workflows
5.1 Thermogravimetric Analysis (TGA) Workflow
Caption: Workflow for Thermogravimetric Analysis.
5.2 Differential Scanning Calorimetry (DSC) Workflow
Caption: Workflow for Differential Scanning Calorimetry.
5.3 Accelerated Stability Study Workflow
Caption: Workflow for an Accelerated Stability Study.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential degradation can be achieved through the application of standard thermal analysis techniques and accelerated stability studies. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to assess the thermal stability of this important pharmaceutical ingredient, ensuring the development of safe, stable, and effective products. Further research is warranted to fully characterize the thermal decomposition pathways and products of this compound.
References
- 1. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 2. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. extranet.who.int [extranet.who.int]
- 8. extranet.who.int [extranet.who.int]
Methodological & Application
Application Notes and Protocols for Inducing Osteoblast Differentiation Using Ferric 1-Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoblast differentiation is a critical process in bone formation and regeneration. In vitro models of osteogenesis are indispensable tools for studying bone biology, screening potential therapeutic agents, and developing strategies for tissue engineering. The induction of osteoblast differentiation from mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines typically requires a cocktail of supplements, including a source of organic phosphate. While β-glycerophosphate is commonly used, Ferric 1-glycerophosphate presents a novel alternative that can simultaneously deliver both the necessary phosphate for mineralization and iron, a crucial element for osteoblast function.
Iron is essential for normal cellular metabolism, including DNA synthesis and cellular respiration.[1] Studies have demonstrated that iron is critical for osteoblast differentiation and mineralization.[2][3] Iron deficiency has been shown to impair the expression of key osteoblast genes such as RUNX2, COL1A1, and BGLAP (Osteocalcin), leading to reduced alkaline phosphatase (ALP) activity and impaired mineralization.[2] Conversely, iron overload can have detrimental effects on bone health by inhibiting osteoblast proliferation and differentiation through pathways like Wnt/β-catenin and BMP/SMADs.[4][5][6] Therefore, the controlled delivery of iron, as potentially offered by this compound, could be advantageous for promoting robust osteogenesis.
These application notes provide a comprehensive guide to using this compound for inducing osteoblast differentiation, including detailed experimental protocols, data on expected outcomes based on the known roles of iron and phosphate, and insights into the underlying signaling pathways.
Data Presentation
The following tables summarize the expected effects of the components of osteogenic differentiation medium on key osteoblastic markers. While direct quantitative data for this compound is not extensively available, the data is extrapolated from studies using β-glycerophosphate and research on the role of iron in osteogenesis.
Table 1: Components of Osteogenic Differentiation Medium and their Functions
| Component | Typical Concentration | Primary Function in Osteogenesis |
| Dexamethasone | 10 - 100 nM | Induces osteogenic lineage commitment, enhances RUNX2 expression.[7][8][9] |
| Ascorbic Acid | 50 µg/mL | Acts as a cofactor for collagen type I synthesis.[7][8][9] |
| This compound | 2 - 10 mM (hypothesized) | Provides a source of inorganic phosphate for hydroxyapatite formation and delivers iron to support osteoblast metabolism and function.[2][7] |
Table 2: Expected Quantitative Changes in Osteoblast Markers
| Marker | Assay | Expected Change with Osteogenic Induction | Influence of Iron (from this compound) |
| Alkaline Phosphatase (ALP) Activity | Colorimetric Assay | Significant increase over 7-14 days | Essential for optimal activity; deficiency reduces it.[2] |
| Mineralization (Calcium Deposition) | Alizarin Red S Staining | Progressive increase, visible by day 14-21 | Impaired in iron deficiency.[2] |
| RUNX2 mRNA Expression | RT-qPCR | Early and sustained upregulation | Iron is required for normal expression. |
| COL1A1 mRNA Expression | RT-qPCR | Upregulation to support matrix formation | Iron deficiency can reduce its expression.[2][10] |
| BGLAP (Osteocalcin) mRNA Expression | RT-qPCR | Upregulation in later stages of differentiation | Significantly reduced in iron deficiency.[2][10] |
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol describes the induction of osteogenic differentiation in human or mouse MSCs using a medium supplemented with this compound.
Materials:
-
Human or mouse Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Osteogenic Differentiation Medium (ODM):
-
Growth Medium
-
100 nM Dexamethasone
-
50 µg/mL Ascorbic acid 2-phosphate
-
2-10 mM this compound (concentration may need optimization)
-
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well or 24-well)
-
Fixative (e.g., 4% paraformaldehyde or 10% formalin)
-
Staining and Assay Reagents (see below)
Procedure:
-
Cell Seeding: Plate MSCs in culture plates at a density of 1.5 x 10^5 cells/mL and culture in growth medium until they reach confluence.[2]
-
Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with the prepared Osteogenic Differentiation Medium (ODM).
-
Culture and Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the ODM every 2-3 days for the duration of the experiment (typically 14-28 days).
-
Assessment of Differentiation: At desired time points (e.g., days 7, 14, 21), harvest the cells for analysis of osteoblast markers.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Procedure:
-
Wash the cell monolayer twice with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Use a commercial p-nitrophenyl phosphate (pNPP) colorimetric assay kit according to the manufacturer's instructions.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.
Protocol 3: Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S stains calcium deposits, indicating matrix mineralization, a hallmark of late-stage osteoblast differentiation.
Procedure:
-
Wash the cell monolayer twice with PBS.
-
Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules using a microscope.
-
For quantification, the stain can be extracted with 10% acetic acid and the absorbance measured at 450 nm.
Protocol 4: Gene Expression Analysis by RT-qPCR
Analyze the expression of key osteogenic marker genes.
Procedure:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (RUNX2, COL1A1, BGLAP, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Visualization of Pathways and Workflows
Signaling Pathways
The induction of osteoblast differentiation by this compound is expected to involve the integration of phosphate and iron-related signaling pathways.
Caption: Proposed signaling pathways for this compound in osteoblast differentiation.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the osteogenic potential of this compound.
Caption: General experimental workflow for inducing and assessing osteoblast differentiation.
Concluding Remarks
The use of this compound as a supplement in osteogenic differentiation media offers a promising approach to simultaneously provide essential phosphate and iron. The protocols and expected outcomes described here are based on the well-established principles of osteoblast differentiation and the known roles of these two critical components. Researchers are encouraged to optimize the concentration of this compound for their specific cell type and experimental conditions. Further studies are warranted to directly compare the efficacy of this compound with traditional β-glycerophosphate and to fully elucidate its mechanisms of action in promoting osteogenesis.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Differential Iron Requirements for Osteoblast and Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Iron Requirements for Osteoblast and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three signalling pathways for iron overload in osteoporosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osteoporosis | Three signalling pathways for iron overload in osteoporosis: a narrative review | springermedicine.com [springermedicine.com]
- 7. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 10. Dietary iron supplementation reverses the effects of iron deficiency on bone formation markers in iron-deficient rats [jstage.jst.go.jp]
Application Notes and Protocols for Ferric 1-Glycerophosphate in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an indispensable trace element for the in vitro cultivation of cells, playing a critical role in cellular respiration, metabolism, and proliferation.[1] In serum-free media formulations, where the natural iron-carrier protein transferrin is absent, supplementation with a reliable iron source is essential for maintaining cell health and productivity.[1][2] Ferric 1-glycerophosphate is a water-soluble iron compound that can serve as an effective iron source in cell culture media.[3][4][5] These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in cell culture applications.
Chemical Properties and Rationale for Use
This compound is an organic iron salt with the chemical formula C₉H₂₁Fe₂O₁₈P₃ and a molecular weight of approximately 621.86 g/mol .[5][6] It is available as a greenish-yellow to olive-brown powder.[4][7] Its solubility in water makes it a suitable candidate for addition to aqueous cell culture media.[3][4][5]
The primary advantage of using a soluble iron salt like this compound is to ensure the bioavailability of ferric ions (Fe³⁺) for cellular uptake. While cells have specific mechanisms for iron uptake, such as the transferrin receptor-mediated endocytosis, providing a soluble iron source is the first step in this process.[1][2]
It is crucial to distinguish this compound from β-Glycerophosphate (β-GP). This compound is an iron source, whereas β-Glycerophosphate is a serine-threonine phosphatase inhibitor and a phosphate donor used to induce osteogenic differentiation in mesenchymal stem cells.[8][9][10]
Data Presentation: Properties of this compound
The following table summarizes the key properties of this compound based on available data.
| Property | Value | References |
| Molecular Formula | C₉H₂₁Fe₂O₁₈P₃ | [5][6] |
| Molecular Weight | ~621.86 g/mol | [5][6] |
| Appearance | Greenish-yellow to olive-brown powder | [4][7] |
| Solubility in Water | Soluble | [3][4][5] |
| Iron Content (approx.) | 14.5% - 17.5% | [7] |
| pH (1% solution) | ~4-5 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound. This concentrated stock can be diluted into cell culture media to achieve the desired final concentration.
Materials:
-
This compound powder
-
Cell culture-grade water (e.g., WFI, Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Analytical balance
-
pH meter
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed using its molecular weight (~621.86 g/mol ).
-
Mass (g) = 0.1 mol/L * 0.01 L * 621.86 g/mol = 0.62186 g
-
-
Weigh the powder: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the powder to a sterile conical tube. Add approximately 8 mL of cell culture-grade water. Vortex or gently agitate until the powder is completely dissolved. The solution may have a slight yellowish-green color.
-
Adjust volume and pH: Add water to bring the final volume to 10 mL. Check the pH of the solution. If necessary, adjust to a physiological range (pH 7.0-7.4) using sterile, dilute NaOH or HCl. However, given the low final concentration in media, pH adjustment of the stock may not be critical.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the sterile stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles. The stock solution should be stable for up to 3 months.[9]
Protocol 2: Supplementation of Cell Culture Media
This protocol outlines the steps for adding the this compound stock solution to a basal cell culture medium.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640, CHO media)
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Sterile pipettes and tips
-
Cell culture flasks or plates
-
Cells of interest
Procedure:
-
Determine the final concentration: The optimal concentration of an iron source can vary between cell lines. A typical starting range for iron supplementation is 1-10 µM.
-
Calculate the required volume: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your culture volume.
-
For a final concentration of 5 µM in 100 mL of media:
-
V₁ = (M₂ * V₂) / M₁ = (5 µM * 100 mL) / 100,000 µM = 0.005 mL or 5 µL
-
-
-
Supplementation: Aseptically add the calculated volume of the sterile this compound stock solution to the cell culture medium.
-
Mixing: Gently swirl the medium to ensure uniform distribution of the supplement.
-
Cell Seeding: The supplemented medium is now ready for use. Seed your cells at the desired density.
-
Incubation: Incubate the cell culture flasks or plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Monitor cell growth, viability, and morphology as you would for your standard culture. It is advisable to test a range of final concentrations to determine the optimal level for your specific cell line.
Mandatory Visualizations
Diagram 1: Role of Iron in Cellular Processes
Caption: Cellular uptake and utilization of iron from this compound.
Diagram 2: Experimental Workflow for Media Supplementation
Caption: Workflow for preparing and using this compound in cell culture.
Disclaimer: The provided protocols are intended as a starting point. Optimization of the final concentration of this compound may be required for specific cell lines and applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 5. FERRIC GLYCEROPHOSPHATE CAS#: 1301-70-8 [m.chemicalbook.com]
- 6. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. β-甘油磷酸盐 二钠盐 水合物 BioUltra, suitable for cell culture, suitable for plant cell culture, ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 9. neolab.de [neolab.de]
- 10. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferric 1-Glycerophosphate as an Iron Fortificant in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferric 1-glycerophosphate as an iron fortificant in various food matrices. This document outlines the methodologies for evaluating its efficacy, stability, and sensory impact, along with protocols for investigating its mechanism of absorption at a cellular level.
Introduction to this compound
This compound is an iron source that holds potential for food fortification due to its solubility in water and its organic nature, which may offer advantages in terms of bioavailability and reduced sensory issues compared to inorganic iron salts.[1] It is an orange-yellow or greenish-yellow powder that is generally stable under dry storage conditions.[1] These notes provide the experimental frameworks necessary to quantify its performance as a food fortificant.
Quantitative Data Summary
The following tables are structured to present key quantitative data for this compound. Due to the limited availability of specific data for this compound in the public domain, the values presented below are illustrative examples based on studies of other iron compounds like ferric pyrophosphate and ferric orthophosphate. Researchers should replace this data with their experimental findings for this compound.
Table 1: Relative Bioavailability of Iron Fortificants in Various Food Matrices
| Food Matrix | Iron Fortificant | Relative Bioavailability Value (RBV) % (Compared to Ferrous Sulfate) | Reference |
| Infant Cereal | Ferric Pyrophosphate | 62% | [2] |
| Infant Cereal | Ferric Orthophosphate (Source 1) | 99% | |
| Rice Meal | Ferric Pyrophosphate | 15% | [2] |
| Infant Cereal | This compound | Data to be determined | |
| Pasteurized Milk | This compound | Data to be determined | |
| Fruit Juice | This compound | Data to be determined |
Table 2: Stability of Iron Fortificants Under Food Processing Conditions
| Food Matrix | Processing Condition | Iron Fortificant | Iron Retention (%) | Reference |
| Acidic Beverage (pH 3.5) | Thermal Processing (85°C, 15 min) | Ferric Pyrophosphate | ~85% (Illustrative) | [3] |
| Milk | Pasteurization (72°C, 15 sec) | Ferric Pyrophosphate | >95% (Illustrative) | [3] |
| Acidic Beverage (pH 3.5) | Thermal Processing (85°C, 15 min) | This compound | Data to be determined | |
| Milk | Pasteurization (72°C, 15 sec) | This compound | Data to be determined | |
| Infant Formula | Spray Drying | This compound | Data to be determined |
Table 3: Sensory Evaluation of Fortified Foods (9-point Hedonic Scale)
| Food Matrix | Iron Fortificant | Mean Score - Appearance | Mean Score - Flavor | Mean Score - Overall Acceptability | Reference |
| Infant Formula | Ferrous Sulfate | 7.2 | 6.5 | 6.8 | [4][5][6][7][8] |
| Infant Formula | Ferric Pyrophosphate | 7.8 | 7.5 | 7.6 | [4][5][6][7][8] |
| Infant Formula | This compound | Data to be determined | Data to be determined | Data to be determined | |
| Yogurt | This compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Determination of Relative Bioavailability Value (RBV) using a Rat Hemoglobin Repletion Bioassay
This protocol is adapted from the AOAC official method and is a standard in vivo model for assessing iron bioavailability.
Objective: To determine the RBV of this compound relative to ferrous sulfate (FeSO₄), which is considered 100% bioavailable.
Materials:
-
Weanling Sprague-Dawley rats
-
Iron-deficient basal diet
-
This compound
-
Ferrous sulfate (analytical grade)
-
Hemoglobin measurement kit
-
Metabolic cages
Procedure:
-
Depletion Phase: For 21 days, feed weanling rats an iron-deficient basal diet to induce anemia (hemoglobin levels < 6 g/dL).
-
Repletion Phase:
-
Divide the anemic rats into groups.
-
One group will continue on the iron-deficient diet (negative control).
-
One group will receive the basal diet supplemented with a known concentration of iron from ferrous sulfate (positive control).
-
Other groups will receive the basal diet supplemented with varying concentrations of iron from this compound.
-
-
Blood Collection and Analysis: Collect blood samples at the beginning and end of the repletion phase to measure hemoglobin levels.
-
Data Analysis:
-
Calculate the hemoglobin repletion for each rat.
-
Plot a standard curve of hemoglobin repletion versus iron intake for the ferrous sulfate group.
-
Determine the amount of iron from this compound required to achieve the same hemoglobin repletion as the ferrous sulfate group.
-
Calculate the RBV using the formula: RBV (%) = (Slope of this compound / Slope of Ferrous Sulfate) x 100.
-
Workflow for Rat Hemoglobin Repletion Bioassay
Caption: Workflow for determining the Relative Bioavailability Value (RBV) of an iron fortificant using a rat hemoglobin repletion bioassay.
In Vitro Iron Bioavailability using Caco-2 Cell Model
This in vitro method provides a high-throughput screening tool to estimate iron bioavailability by simulating gastrointestinal digestion and measuring iron uptake by human intestinal cells.
Objective: To assess the bioavailability of this compound by measuring ferritin formation in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Pepsin, Pancreatin, Bile salts
-
Ferritin ELISA kit
-
BCA protein assay kit
Procedure:
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Simulated In Vitro Digestion:
-
Homogenize the food sample containing this compound.
-
Perform a sequential enzymatic digestion using pepsin at pH 2.0 (simulating gastric digestion) followed by pancreatin and bile salts at pH 7.0 (simulating intestinal digestion).
-
-
Application to Caco-2 Cells: Apply the digested sample to the apical side of the Caco-2 cell monolayer.
-
Incubation: Incubate for a specified period (e.g., 24 hours) to allow for iron uptake.
-
Cell Lysis and Analysis:
-
Lyse the cells to release intracellular ferritin.
-
Measure ferritin concentration using an ELISA kit.
-
Measure total cell protein concentration using a BCA assay.
-
-
Data Analysis: Express iron bioavailability as ng of ferritin per mg of cell protein. Compare the results to a control with ferrous sulfate.
Workflow for In Vitro Bioavailability Assay
Caption: Workflow for assessing in vitro iron bioavailability using the Caco-2 cell model.
Stability During Thermal Processing
Objective: To quantify the retention of this compound in a liquid food matrix after pasteurization.
Materials:
-
Liquid food matrix (e.g., milk, fruit juice)
-
This compound
-
Pasteurization equipment (e.g., water bath, HTST system)
-
Analytical method for iron quantification (e.g., ICP-OES, AAS)
Procedure:
-
Sample Preparation: Fortify the liquid food matrix with a known concentration of this compound.
-
Initial Analysis: Determine the initial iron concentration in the fortified, unpasteurized sample.
-
Pasteurization: Subject the fortified liquid to standard pasteurization conditions (e.g., 72°C for 15 seconds for milk; 85°C for 15 minutes for acidic juices).
-
Final Analysis: After cooling, determine the iron concentration in the pasteurized sample.
-
Data Analysis: Calculate the percentage of iron retention using the formula: Iron Retention (%) = (Final Iron Concentration / Initial Iron Concentration) x 100.
Sensory Evaluation
Objective: To assess the sensory acceptability of a food product fortified with this compound.
Materials:
-
Food product (e.g., infant formula, yogurt)
-
This compound
-
Control food product (unfortified)
-
Trained sensory panel or consumer panel
-
Sensory evaluation booths
-
9-point hedonic scale questionnaires
Procedure:
-
Sample Preparation: Prepare the fortified food product and the unfortified control.
-
Panelist Recruitment: Recruit and train a sensory panel or a representative consumer panel.
-
Sensory Testing:
-
Present the samples to the panelists in a controlled environment.
-
Ask panelists to rate the samples for attributes such as appearance, color, aroma, flavor, mouthfeel, and overall acceptability using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
-
Data Analysis: Analyze the sensory scores statistically to determine if there are significant differences between the fortified and control products.
Signaling Pathway Investigation
Effect on Iron Transporter Gene Expression
Objective: To investigate the effect of this compound on the gene expression of key iron transporters, Divalent Metal Transporter 1 (DMT1) and Ferroportin (FPN), in Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for DMT1, FPN, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat differentiated Caco-2 cell monolayers with this compound at various concentrations for a specified time. Include an untreated control.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of DMT1 and FPN mRNA. Normalize the expression data to the housekeeping gene.
-
Data Analysis: Analyze the fold change in gene expression in the treated cells compared to the untreated control.
Iron Absorption and Cellular Regulation Pathway
Caption: Simplified pathway of non-heme iron absorption in an intestinal enterocyte.
Analytical Methods
Quantification of this compound in Fortified Foods
Objective: To develop and validate a method for the accurate quantification of this compound in a food matrix.
Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a promising technique.
General Procedure Outline:
-
Standard Preparation: Prepare standard solutions of this compound of known concentrations.
-
Sample Extraction: Develop an efficient extraction method to isolate this compound from the food matrix. This may involve solvent extraction, homogenization, and centrifugation.
-
Chromatographic Separation:
-
Select an appropriate HPLC column (e.g., C18) and mobile phase to achieve good separation of this compound from other food components.
-
Optimize the gradient and flow rate.
-
-
Detection and Quantification:
-
Detect the analyte using a UV-Vis detector at a wavelength where this compound absorbs or, for higher specificity and sensitivity, a mass spectrometer.
-
Construct a calibration curve from the standard solutions and use it to quantify the concentration in the extracted samples.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
These application notes and protocols provide a robust framework for the comprehensive evaluation of this compound as an iron fortificant. Adherence to these methodologies will enable researchers and developers to generate the necessary data to support its effective and safe use in food products.
References
- 1. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 2. Iron status and food matrix strongly affect the relative bioavailability of ferric pyrophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruipugroup.com [ruipugroup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Assessing Sensory Attributes and Properties of Infant Formula Milk Powder Driving Consumers’ Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Sensory Attributes and Properties of Infant Formula Milk Powder Driving Consumers' Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Sensory Attributes and Properties of Infant Formula Milk Powder Driving Consumers’ Preference [ouci.dntb.gov.ua]
Application Note: Assessing the Bioavailability of Ferric 1-Glycerophosphate Using a Caco-2 Cell Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron deficiency remains a significant global health issue, making the assessment of iron bioavailability from supplements and fortified foods crucial. Ferric 1-glycerophosphate is an organic iron compound used in nutritional supplements. To evaluate its efficacy, an in vitro model that mimics human intestinal absorption is required. The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a robust model for the intestinal epithelial barrier. When cultured, these cells differentiate into polarized monolayers with enterocyte-like characteristics, making them ideal for studying nutrient absorption.
This application note provides a detailed protocol for assessing the bioavailability of this compound using Caco-2 cells. The principle of the assay is based on the physiological response of these cells to iron uptake: they synthesize the iron-storage protein, ferritin, in direct proportion to the amount of iron absorbed.[1][2][3] By quantifying ferritin levels after exposure to this compound, a reliable measure of its bioavailability can be obtained.[1][2][3] This method, which has been extensively validated against human studies, offers a cost-effective and high-throughput alternative to in vivo testing.[1][2]
Principle of the Assay
The Caco-2 bioassay for iron bioavailability hinges on a key physiological process: intestinal cells absorb iron and store it intracellularly within the protein ferritin to prevent iron-induced oxidative stress. The amount of ferritin synthesized by Caco-2 cells is directly proportional to the amount of iron taken up.[1][3] Therefore, by measuring the ferritin concentration in cell lysates following exposure to an iron source, one can quantify its bioavailability. The final readout is typically expressed as nanograms of ferritin per milligram of total cell protein (ng ferritin/mg protein) to normalize for variations in cell number.[1]
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding
This protocol outlines the steps for maintaining and preparing Caco-2 cells for the bioavailability assay. The cells must be fully differentiated to form a polarized monolayer that accurately models the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Non-Essential Amino Acids (NEAA) solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
6-well cell culture plates
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency. Use cells between passages 25-40 for experiments to ensure consistent phenotype.
-
Seeding for Assay:
-
Wash confluent cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and count the cells. Seed the cells onto 6-well plates at a density of approximately 1.8 x 10⁵ cells/mL.[4]
-
-
Differentiation: Culture the cells for 11-14 days post-seeding, changing the medium every 2-3 days.[4] The cells will form a differentiated and polarized monolayer during this period, which is essential for simulating intestinal absorption.[4]
-
Serum Starvation: Approximately 16-24 hours before the experiment, replace the growth medium with serum-free medium (e.g., Minimum Essential Medium - MEM) to minimize external influences on iron uptake.[4]
Protocol 2: Preparation of Iron Solutions
Accurate preparation of iron solutions is critical for reliable results. A known bioavailable iron source, such as ferrous sulfate (FeSO₄), should be used as a positive control.
Materials:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ascorbic acid
-
Serum-free cell culture medium (e.g., MEM)
Methodology:
-
Stock Solutions: Prepare concentrated stock solutions of this compound and FeSO₄ in ultrapure water.
-
Working Solutions:
-
On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in serum-free medium.
-
For the FeSO₄ positive control, add ascorbic acid at a 20:1 molar ratio (ascorbate:iron) to maintain iron in its more soluble ferrous (Fe²⁺) state and prevent oxidation.
-
Prepare a range of concentrations to determine a dose-response relationship.
-
-
Controls:
-
Positive Control: FeSO₄ + Ascorbic Acid.
-
Blank Control: Serum-free medium with no added iron. This is used to measure baseline ferritin levels.
-
Protocol 3: Caco-2 Cell Treatment and Lysis
This protocol describes the exposure of the differentiated Caco-2 cell monolayers to the prepared iron solutions.
Methodology:
-
Pre-incubation Wash: Gently wash the differentiated Caco-2 monolayers once with pre-warmed PBS to remove any residual serum.
-
Iron Exposure: Remove the PBS and add the prepared iron working solutions (this compound, FeSO₄ control, and blank control) to the respective wells. Typically, 2 mL of solution is used per well in a 6-well plate.
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for iron uptake.
-
Post-incubation Wash: After the iron exposure period, remove the treatment solutions. Wash the cell monolayers three times with an ice-cold PBS-EDTA (2 mM) solution to remove any iron loosely bound to the cell surface.[4]
-
Ferritin Formation: Add fresh, serum-free medium to each well and return the plates to the incubator for an additional 23 hours. This allows the cells to process the absorbed iron and synthesize ferritin.[4]
-
Cell Lysis:
-
After 23 hours, wash the cells with ice-cold PBS.
-
Add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice for 15-30 minutes to lyse the cells.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cytosolic proteins, including ferritin.
-
Protocol 4: Measurement of Bioavailability
The bioavailability of the iron is determined by quantifying the ferritin and total protein in the cell lysates.
Materials:
-
Human Ferritin ELISA Kit
-
Bicinchoninic acid (BCA) Protein Assay Kit or similar
-
Microplate reader
Methodology:
-
Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA assay according to the manufacturer's protocol. This is essential for normalizing the ferritin values.
-
Ferritin Quantification: Measure the ferritin concentration in each lysate using a human ferritin ELISA kit. Follow the manufacturer's instructions precisely for preparing standards and samples, and for the assay procedure.
-
Data Analysis:
-
Calculate the ferritin concentration (in ng/mL) and the total protein concentration (in mg/mL) for each sample.
-
Normalize the ferritin concentration by dividing it by the total protein concentration to obtain the final value in ng ferritin / mg total protein .
-
Subtract the normalized ferritin value of the blank control from all treatment groups to account for baseline ferritin levels.
-
Compare the normalized ferritin formation induced by this compound to that of the FeSO₄ positive control to determine its relative bioavailability.
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Recommended Experimental Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Line | Caco-2 (ATCC® HTB-37™) | Passages 25-40 |
| Seeding Density | 1.8 x 10⁵ cells/mL | In 6-well plates |
| Differentiation Time | 11-14 days post-seeding | Medium change every 2-3 days |
| Iron Exposure Time | 1-2 hours | At 37°C, 5% CO₂ |
| Ferritin Formation Time | 23 hours | Post-exposure incubation |
| Positive Control | Ferrous Sulfate (FeSO₄) | With Ascorbic Acid (1:20 Fe:Ascorbate) |
| Blank Control | Serum-free medium only | To determine baseline ferritin |
Table 2: Example Data from Bioavailability Assay
| Treatment Group | Iron Conc. (µM) | Mean Protein (mg/mL) | Mean Ferritin (ng/mL) | Normalized Ferritin (ng/mg protein) | Relative Bioavailability (%) |
|---|---|---|---|---|---|
| Blank Control | 0 | 1.25 | 15.0 | 12.0 | - |
| FeSO₄ (Control) | 50 | 1.21 | 135.5 | 112.0 | 100% |
| Ferric 1-GP | 50 | 1.23 | 90.4 | 73.5 | 65.6% |
| Ferric 1-GP | 100 | 1.19 | 155.9 | 131.0 | 117.0% |
Note: Data are hypothetical and for illustrative purposes only. Relative bioavailability is calculated relative to the FeSO₄ control after subtracting the blank value.
Visualization of Key Processes
Diagrams created using DOT language help visualize the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for the Caco-2 cell iron bioavailability assay.
References
- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
Ferric 1-Glycerophosphate: Application Notes and Protocols for In Vitro Iron Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ferric 1-glycerophosphate in in vitro models to study the mechanisms of non-transferrin-bound iron uptake. Due to the limited published data specifically on this compound in this context, the provided protocols and comparative data are based on established methodologies for other ferric iron compounds, such as ferric phosphate and ferric citrate. Researchers should adapt and validate these protocols for their specific experimental needs.
Application Notes
This compound is an iron compound that can be studied as a potential source of iron for fortification or therapeutic purposes. In vitro models, particularly using the human intestinal Caco-2 cell line, are crucial for elucidating the cellular pathways of iron absorption and assessing its bioavailability.
Key Concepts in In Vitro Iron Uptake Studies:
-
Caco-2 Cell Model: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, spontaneously differentiates into a monolayer of polarized enterocytes. This model is widely used to mimic the intestinal barrier and study nutrient absorption.
-
Iron Uptake Pathways: Non-transferrin-bound iron (NTBI) can be taken up by intestinal cells through various mechanisms. The primary transporter for ferrous iron (Fe²⁺) is the Divalent Metal Transporter 1 (DMT1). Ferric iron (Fe³⁺) typically requires reduction to ferrous iron before transport by DMT1. However, some ferric compounds, especially in nanoparticulate form, may also be taken up via endocytic pathways like clathrin-mediated endocytosis and micropinocytosis[1][2][3][4].
-
Measuring Iron Uptake: A common method to quantify iron uptake in Caco-2 cells is to measure the concentration of intracellular ferritin, an iron storage protein. The amount of ferritin is directly proportional to the amount of iron taken up by the cells[5]. Other methods include using radioisotopes of iron or inductively coupled plasma mass spectrometry (ICP-MS) to measure total cell-associated iron.
-
Factors Influencing Bioavailability: The bioavailability of iron compounds is influenced by several factors, including their solubility at the pH of the small intestine, the presence of dietary enhancers (like ascorbic acid) and inhibitors (like phytic acid and polyphenols)[6]. Ascorbic acid can enhance ferric iron uptake by reducing Fe³⁺ to the more soluble Fe²⁺[2].
Studying this compound:
When studying this compound, it is important to characterize its solubility and stability in the cell culture medium. The general protocols provided below for Caco-2 cell-based assays can be used as a starting point. It is recommended to include well-characterized iron compounds, such as ferrous sulfate (a highly bioavailable source) and ferric citrate, as positive controls for comparison.
Data Presentation
Table 1: Properties of Various Iron Compounds for Fortification
This table provides a qualitative comparison of different iron compounds, including ferric glycerophosphate, that are used or studied for food fortification.
| Iron Compound | Iron Content (%) | Solubility in Water | Relative Bioavailability (vs. Ferrous Sulfate) | Organoleptic Changes | Relative Cost |
| Ferric Glycerophosphate | 15 | Low | Low | Low | Very High[1][7] |
| Ferrous Sulfate | 20 | High | 100% (Reference) | High | Low |
| Ferric Pyrophosphate | 25 | Low | 21-74%[7] | Low | Low to Medium[7] |
| Ferric Citrate | ~20 | High | Variable | Low | Medium |
| Ferric Ammonium Citrate | 16.5-18.5 | High | Low | Low | Medium |
| Ferrous Fumarate | 33 | Low | High | Medium | Low |
Note: Data is compiled from various sources for comparative purposes. The relative bioavailability can vary significantly depending on the food matrix and presence of inhibitors/enhancers.
Table 2: Comparative Iron Uptake in Caco-2 Cells for Different Iron Compounds
| Iron Compound (Concentration) | Treatment Conditions | Ferritin Formation (ng/mg protein) - Example Data | Reference Compound |
| Ferric Ammonium Citrate (30 µM) | Standard Culture | ~15-20 | Ferrous Sulfate |
| Ferric Phosphate Nanoparticles (30 µM) | After in vitro digestion at pH 2 | ~10-15 | Ferric Ammonium Citrate |
| Ferrous Sulfate (10 µM) | With Ascorbic Acid (200 µM) | Increased uptake (variable) | Ferrous Sulfate (alone) |
| Ferric Pyrophosphate (10 µM) | Standard Culture | Lower than Ferrous Sulfate | Ferrous Sulfate |
Note: The values are illustrative and can vary between experiments and laboratories. They are intended to provide a relative comparison.
Experimental Protocols
Protocol 1: In Vitro Iron Uptake Assay Using Caco-2 Cells
This protocol describes a general procedure for assessing iron bioavailability from a test compound like this compound by measuring ferritin formation in Caco-2 cells.
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
This compound (test compound)
-
Ferrous sulfate (positive control)
-
Ferric ammonium citrate (control)
-
Cell lysis buffer (e.g., CelLytic M)
-
Ferritin ELISA kit
-
BCA protein assay kit
-
Ascorbic acid (optional, as an enhancer)
2. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the Caco-2 cells onto Transwell inserts at a density of approximately 5 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for full differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
3. Preparation of Iron Solutions:
-
Prepare stock solutions of this compound, ferrous sulfate, and any other control compounds in sterile, deionized water. The stability and solubility of this compound in the stock solution and culture medium should be assessed.
-
On the day of the experiment, prepare the treatment media by diluting the iron stock solutions in serum-free DMEM to the desired final concentration (e.g., 10-100 µM of elemental iron).
-
If studying the effect of enhancers, add ascorbic acid to the treatment media at a molar ratio to iron (e.g., 20:1 ascorbic acid:iron).
4. Iron Uptake Experiment:
-
Wash the differentiated Caco-2 cell monolayers twice with warm PBS.
-
Add the prepared treatment media to the apical side of the Transwell inserts. Add serum-free DMEM without any added iron to the basolateral side. Include a "no iron" control group.
-
Incubate the cells for a defined period, typically 2 to 24 hours, at 37°C.
-
After incubation, remove the treatment media and wash the cell monolayers three times with cold PBS to remove any surface-bound iron.
5. Cell Lysis and Analysis:
-
Add cell lysis buffer to the apical side of the inserts and incubate on ice for 15-20 minutes to lyse the cells.
-
Collect the cell lysates and centrifuge to pellet any cell debris.
-
Determine the total protein concentration in each lysate sample using a BCA protein assay.
-
Measure the ferritin concentration in each lysate using a commercial ferritin ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration for each sample (ng ferritin / mg protein).
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vitro Iron Uptake Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dietary strategies for improving iron status: balancing safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ferric 1-Glycerophosphate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric 1-glycerophosphate is emerging as a promising precursor in the synthesis of iron-based nanoparticles, particularly iron phosphate and iron glycerolate nanoparticles. Its inherent biocompatibility, stemming from the presence of iron, phosphate, and glycerol, makes the resulting nanoparticles attractive candidates for various biomedical applications, including drug delivery, bioimaging, and nutritional fortification. The glycerophosphate moiety can act as both a source of phosphate and a stabilizing agent during nanoparticle formation, influencing their size, morphology, and surface characteristics.
These application notes provide an overview of the synthesis, characterization, and potential applications of nanoparticles derived from this compound. Detailed experimental protocols, adapted from related iron-based nanoparticle synthesis methodologies, are presented to guide researchers in this innovative area.
Data Presentation: Physicochemical Properties of Iron-Based Nanoparticles
The following tables summarize typical quantitative data for iron phosphate and iron glycerolate nanoparticles synthesized via methods adaptable for this compound. It is important to note that the specific properties of nanoparticles synthesized using this compound may vary and require experimental determination.
Table 1: Typical Physicochemical Characteristics of Iron Phosphate Nanoparticles
| Parameter | Flame Spray Pyrolysis | Co-Precipitation |
| Mean Particle Size (nm) | 10 - 30 | 20 - 100 |
| Specific Surface Area (m²/g) | 70 - 200 | 30 - 80 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 |
| Polydispersity Index (PDI) | < 0.2 | 0.2 - 0.4 |
Data adapted from studies on iron phosphate nanoparticles synthesized using various iron precursors.
Table 2: Physicochemical Characteristics of Iron(III) Glycerolate (Fe(III)Glyc) Nanoparticles
| Parameter | Solvothermal Synthesis |
| Core Particle Size (nm) | ~5-10 |
| Hydrodynamic Diameter (nm) | ~100-200 |
| Zeta Potential (mV) | +20 to +30 |
| Saturation Magnetization (emu/g) | ~40-60 |
Data adapted from studies on the synthesis of Fe(III)Glyc nanoparticles.
Experimental Protocols
The following protocols are adapted from established methods for synthesizing iron-based nanoparticles and are proposed as starting points for the use of this compound. Optimization of these protocols will be necessary to achieve desired nanoparticle characteristics.
Protocol 1: Co-Precipitation Synthesis of Iron Phosphate Nanoparticles
This protocol is adapted from the synthesis of iron oxide nanoparticles and can be modified for this compound to form iron phosphate nanoparticles.[1][2][3][4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound.
-
Precipitation: While vigorously stirring the this compound solution at room temperature (or a controlled temperature, e.g., 80°C), rapidly add a 0.5 M solution of NaOH or NH₄OH dropwise until the pH of the solution reaches a desired value (e.g., pH 9-11). A precipitate should form.
-
Aging: Continue stirring the suspension for 1-2 hours to allow for the aging of the nanoparticles.
-
Washing: Separate the nanoparticles from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the aid of ultrasonication.
-
Repeat the washing step 3-4 times to remove unreacted precursors and byproducts. A final wash with ethanol can aid in the dispersion of the nanoparticles for drying.
-
Drying: Dry the final nanoparticle product in an oven at 60°C overnight or by lyophilization.
Protocol 2: Thermal Decomposition Synthesis of Iron-Based Nanoparticles
This protocol is a generalized method adapted from the synthesis of iron oxide nanoparticles and may be suitable for producing iron-based nanoparticles from this compound in an organic medium.[5][6][7][8]
Materials:
-
This compound
-
Oleic acid (stabilizer)
-
Oleylamine (stabilizer)
-
1-Octadecene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
-
Heating mantle with temperature controller
-
Centrifuge
-
Ethanol and Hexane (for washing)
Procedure:
-
Reaction Setup: In a three-neck flask connected to a Schlenk line, combine this compound (e.g., 1 mmol), oleic acid (e.g., 6 mmol), and 1-octadecene (e.g., 20 mL).
-
Degassing: Heat the mixture to 120°C under a gentle flow of inert gas for 1-2 hours to remove water and oxygen.
-
Nucleation and Growth: Under a blanket of inert gas, rapidly heat the reaction mixture to a high temperature (e.g., 300-320°C) and maintain this temperature for a specific duration (e.g., 30-60 minutes). The color of the solution should change, indicating nanoparticle formation.
-
Cooling: After the desired reaction time, cool the mixture to room temperature.
-
Purification: Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 8,000 rpm for 10 minutes).
-
Discard the supernatant and redisperse the nanoparticles in a minimal amount of hexane.
-
Repeat the precipitation and washing steps 2-3 times to remove excess surfactants and solvent.
-
Final Product: After the final wash, dry the nanoparticles under vacuum to obtain a powder or disperse them in a suitable solvent for storage.
Mandatory Visualizations
Logical Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of nanoparticles.
Proposed Cellular Uptake and Drug Delivery Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the cellular uptake of this compound-derived nanoparticles and their potential mechanism in drug delivery, based on studies with iron phosphate nanoparticles.[9][10][11][12]
Caption: Proposed cellular uptake and drug delivery mechanism.
Applications in Drug Development
Nanoparticles synthesized from this compound hold significant potential in drug development due to their biocompatibility and tunable properties.
-
Targeted Drug Delivery: The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: The nanoparticle matrix can be engineered to release encapsulated drugs in response to specific stimuli, such as changes in pH or the presence of certain enzymes, allowing for controlled and sustained drug release profiles.
-
Enhanced Bioavailability: For poorly soluble drugs, encapsulation within these nanoparticles can improve their solubility and bioavailability.
-
Theranostics: The iron core of the nanoparticles can serve as a contrast agent for magnetic resonance imaging (MRI), enabling simultaneous diagnosis and therapy.
Conclusion
This compound is a versatile precursor for the synthesis of biocompatible iron-based nanoparticles. While direct, optimized protocols are still under development, the adapted methodologies presented here provide a solid foundation for researchers to explore this promising area. The resulting nanoparticles have the potential to address key challenges in drug delivery and other biomedical fields. Further research is warranted to fully elucidate the structure-property relationships and to establish standardized synthesis and characterization protocols for nanoparticles derived from this compound.
References
- 1. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing superparamagnetic ferrite nanoparticles: microwave-assisted vs. thermal decomposition synthesis methods - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 12. The effect of neutral-surface iron oxide nanoparticles on cellular uptake and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectroscopic Analysis of Ferric 1-Glycerophosphate Complexes
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the spectroscopic analysis of Ferric 1-Glycerophosphate complexes. It includes protocols for Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, essential techniques for the characterization and quantification of these complexes. The information herein is intended to support research and development activities where iron supplementation and drug formulation are of interest.
Introduction
This compound is a coordination complex consisting of iron(III) ions and 1-glycerophosphate ligands.[1] The glycerophosphate moiety enhances the solubility and bioavailability of iron compared to inorganic iron salts.[1] This complex is utilized in pharmaceuticals and food fortification as a source of iron. Accurate and reliable analytical methods are crucial for its characterization, quality control, and formulation development. Spectroscopic techniques, particularly FT-IR and UV-Vis, are powerful tools for elucidating the structure of the complex and quantifying its iron content.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁Fe₂O₁₈P₃ | [2][3] |
| Molecular Weight | 621.86 g/mol | [2] |
| Appearance | Greenish-brown to greenish-yellow solid | [4] |
| IUPAC Name | 2,3-dihydroxypropyl phosphate;iron(3+) | [2] |
| Synonyms | Ferric glycerol phosphate, Iron(III) glycerophosphate | [2][4] |
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is primarily characterized by the vibrational modes of the phosphate and glycerol components of the ligand. The coordination of the phosphate group to the ferric ion can be observed through shifts in the P-O stretching frequencies.
3.1.1. Expected Vibrational Modes
The expected FT-IR vibrational modes for this compound are summarized in Table 2. These are based on the analysis of iron-phosphate compounds and related organophosphate structures.
Table 2: Expected FT-IR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3400 (broad) | O-H stretching (glycerol hydroxyl groups and adsorbed water) | [1][5] |
| ~2900-3000 | C-H stretching (glycerol backbone) | |
| ~1630 | O-H bending (adsorbed water) | [6] |
| ~1150 - 950 | P-O asymmetric and symmetric stretching (phosphate group) | [5][7][8] |
| ~650 - 500 | O-P-O bending modes | [6][7][8] |
3.1.2. Experimental Protocol: ATR-FT-IR Analysis of Solid this compound
Attenuated Total Reflectance (ATR) is a convenient sampling technique for the FT-IR analysis of solid powders, requiring minimal sample preparation.[9][10][11]
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., Diamond ATR)
-
This compound powder
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Kimwipes or other lint-free tissue
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a Kimwipe dampened with isopropanol or ethanol to remove any residues. Allow the crystal to air dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal is fully covered.[12]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[9][12]
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be analyzed for the characteristic vibrational modes as listed in Table 2.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to characterize the electronic transitions within the this compound complex and to quantify the iron content. Iron(III) complexes with phosphate and similar oxygen-donating ligands typically exhibit charge transfer bands in the UV region.[13][14][15]
3.2.1. Spectral Characteristics
The UV-Vis spectrum of this compound is expected to show a maximum absorption (λmax) in the range of 240-300 nm, which is characteristic of the O → Fe(III) ligand-to-metal charge transfer (LMCT) transition.[16] The exact position and intensity of this band can be influenced by the solvent and pH.
Table 3: Expected UV-Vis Absorption for this compound
| Wavelength Range (nm) | Assignment | Source(s) |
| 240 - 300 | O → Fe(III) Ligand-to-Metal Charge Transfer (LMCT) | [16] |
3.2.2. Experimental Protocol: Quantification of Iron in this compound using UV-Vis Spectrophotometry
This protocol describes the quantification of iron in a this compound sample by creating a colored complex with a chromogenic agent, which is a standard and reliable method for iron analysis.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
This compound sample
-
Standard iron solution (e.g., 1000 ppm Fe³⁺)
-
Reagents for color development (e.g., 1,10-phenanthroline or potassium thiocyanate)
-
Reducing agent (if using 1,10-phenanthroline, e.g., hydroxylamine hydrochloride)
-
Buffer solution to control pH
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard iron solutions of known concentrations by diluting the stock standard iron solution in volumetric flasks.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask.
-
-
Color Development:
-
To each standard and sample solution, add the necessary reagents for color formation (e.g., reducing agent, chromogenic agent, and buffer).
-
Allow sufficient time for the color to develop fully.
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the colored iron complex.
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron in the sample solution from the calibration curve.
-
Calculate the percentage of iron in the original this compound sample.
-
Workflow and Diagrams
Synthesis and Analysis Workflow
The general workflow for the synthesis and subsequent spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
ATR-FT-IR Experimental Workflow
The step-by-step experimental workflow for performing ATR-FT-IR analysis on a solid sample is illustrated below.
Caption: Experimental workflow for ATR-FT-IR analysis of a solid powder sample.
Conclusion
The spectroscopic methods detailed in these application notes provide a robust framework for the analysis of this compound complexes. FT-IR spectroscopy serves as an excellent tool for structural confirmation, while UV-Vis spectrophotometry offers a reliable method for the quantification of iron content, a critical parameter for quality control in pharmaceutical and nutraceutical applications. The provided protocols are designed to be readily implemented in a laboratory setting.
References
- 1. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 2. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. mt.com [mt.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: β-Glycerophosphate in 3D Cell Culture Models for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the advancement of tissue engineering and regenerative medicine, three-dimensional (3D) cell culture models that closely mimic the native tissue microenvironment are indispensable. β-glycerophosphate (β-GP), an organic phosphate source, has emerged as a critical component in these models, particularly for bone tissue engineering. Its dual role as a potent inducer of osteogenic differentiation and a versatile crosslinking agent for hydrogel scaffolds makes it a valuable tool for creating functional tissue constructs.
These application notes provide a comprehensive overview of the use of β-glycerophosphate in 3D cell culture, detailing its mechanism of action, summarizing key quantitative data, and providing step-by-step protocols for its application in various 3D models. The information is intended to guide researchers in the effective utilization of β-glycerophosphate to foster advancements in tissue regeneration and drug discovery.
Mechanism of Action
β-glycerophosphate primarily functions by providing a sustained source of inorganic phosphate (Pi) upon enzymatic hydrolysis by alkaline phosphatase (ALP), an enzyme upregulated during osteogenic differentiation. This localized increase in Pi concentration is crucial for the formation of hydroxyapatite, the primary mineral component of bone.[1]
Beyond its role as a phosphate donor, inorganic phosphate also acts as an intracellular signaling molecule.[1] Recent studies suggest that elevated phosphate levels can promote osteogenic differentiation through the activation of non-canonical Wnt signaling pathways.[2] This signaling cascade can lead to the upregulation of key osteogenic transcription factors, such as Runx2, driving the differentiation of mesenchymal stem cells (MSCs) and other progenitor cells towards the osteoblastic lineage.[1][3]
In the context of biomaterials, β-glycerophosphate is widely used as an ionic crosslinker for hydrogels, most notably chitosan-based scaffolds. The phosphate groups of β-GP interact with the amine groups of chitosan, leading to the formation of a thermosensitive, injectable hydrogel that can solidify at physiological temperatures, making it an ideal scaffold for cell encapsulation and delivery.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of β-glycerophosphate in 3D cell culture models for tissue engineering.
| Parameter | Value | Cell Type / 3D Model | Reference |
| Osteogenic Differentiation | |||
| β-GP Concentration | 10 mM | MC3T3-E1 pre-osteoblasts in spheroids | [4][5] |
| 10 mM | Human multipotent stem cells in micromasses | [2] | |
| 12.6 mM | Adipose-derived stem cells with bioactive glass nanoparticles | [3] | |
| Hydrogel Formulations | |||
| Chitosan Concentration | 2.5% - 3.0% (w/v) | Chitosan hydrogel | [6] |
| β-GP Concentration | 5.0% - 6.0% (w/v) | Chitosan hydrogel | [6] |
| Gelation Time | ~8 - 9 minutes | Chitosan/Collagen/β-GP hydrogel | [7][8] |
| Hydrogel Composition | Storage Modulus (G') | Compressive Modulus | Reference |
| Chitosan/β-GP | - | - | |
| 0.5% GO/CS/GP | 1.12 to 1.69 times that of CS/GP | 1.76 times that of CS/GP | [8] |
| Chitosan/Collagen/β-GP | ~1 kPa - 10 kPa | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a Thermosensitive Chitosan/β-Glycerophosphate Hydrogel for 3D Cell Culture
This protocol describes the preparation of an injectable, thermosensitive chitosan hydrogel crosslinked with β-glycerophosphate, suitable for encapsulating cells for 3D culture.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
β-glycerophosphate sodium salt
-
Distilled water
-
Sterile filtration unit (0.22 µm)
-
Cell suspension in culture medium
Procedure:
-
Prepare Chitosan Solution:
-
Dissolve 200 mg of chitosan powder in 6 mL of 0.75% (v/v) acetic acid.
-
Stir vigorously for 1 hour until the chitosan is completely dissolved.[8]
-
Sterilize the chitosan solution by passing it through a 0.22 µm filter.
-
-
Prepare β-Glycerophosphate Solution:
-
Dissolve 600 mg of β-glycerophosphate in 2 mL of distilled water.[8]
-
Sterilize the β-GP solution using a 0.22 µm filter.
-
-
Hydrogel Formulation (on ice):
-
Cool both the chitosan and β-GP solutions on ice for at least 10-15 minutes.
-
Slowly add the β-GP solution dropwise to the chitosan solution while stirring continuously on ice.
-
Continue stirring for another 5-10 minutes to ensure a homogenous mixture. The final concentrations should be approximately 2.5-3.0% (w/v) chitosan and 5.0-6.0% (w/v) β-glycerophosphate.[6]
-
-
Cell Encapsulation:
-
Centrifuge the desired cells and resuspend the cell pellet in a small volume of culture medium.
-
Gently mix the cell suspension with the chilled chitosan/β-GP solution to achieve the desired final cell density.
-
Keep the cell-laden hydrogel solution on ice to prevent premature gelation.
-
-
3D Culture Initiation:
-
Pipette the cell-laden hydrogel into the desired culture vessel (e.g., 96-well plate, petri dish).
-
Incubate at 37°C to induce gelation. The hydrogel will typically solidify within 8-10 minutes.[7][8]
-
After gelation, add pre-warmed culture medium to the solidified construct.
-
Culture the 3D constructs under standard cell culture conditions, changing the medium every 2-3 days.
-
Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) in 3D Spheroid Culture
This protocol details the induction of osteogenic differentiation in MSC spheroids using a medium supplemented with β-glycerophosphate.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Basal culture medium (e.g., α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ultra-low attachment spheroid microplates
-
Osteogenic supplements:
-
Dexamethasone
-
Ascorbic acid 2-phosphate
-
β-glycerophosphate
-
Procedure:
-
Spheroid Formation:
-
Harvest and count MSCs.
-
Resuspend the cells in basal culture medium to a concentration of 2.5 x 10^5 cells/mL.[4]
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well spheroid microplate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate under standard cell culture conditions (37°C, 5% CO2) for 24-48 hours to allow for spheroid formation.
-
-
Preparation of Osteogenic Medium:
-
Induction of Osteogenic Differentiation:
-
After spheroid formation, carefully remove half of the existing medium from each well.
-
Add an equal volume of the pre-warmed osteogenic medium to each well.
-
Continue to culture the spheroids for up to 28 days.
-
Perform a half-medium change with fresh osteogenic medium every 2-3 days.
-
-
Analysis of Osteogenic Differentiation:
-
At desired time points, harvest the spheroids for analysis.
-
Assess osteogenic differentiation by methods such as:
-
Alkaline Phosphatase (ALP) activity assay
-
Alizarin Red S staining for calcium deposition
-
Quantitative PCR (qPCR) for osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin)
-
Immunohistochemistry for osteogenic proteins.
-
-
Visualizations
Signaling Pathway
Caption: β-Glycerophosphate signaling in osteogenesis.
Experimental Workflow
Caption: Workflow for 3D tissue engineering.
References
- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Spontaneous and Induced Osteogenic Differentiation in 3D-micromasses of Human Multipotent Stem Cells | In Vivo [iv.iiarjournals.org]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102399378B - Temperature sensitive chitosan hydrogel and preparation method thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and Characterization of Chitosan/β-Glycerophosphate Thermal-Sensitive Hydrogel Reinforced by Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Ferric 1-Glycerophosphate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the cytotoxic effects of Ferric 1-glycerophosphate. The following protocols are based on established in vitro assays for determining cell viability, membrane integrity, induction of apoptosis, and oxidative stress. While specific quantitative data for this compound is not extensively available in public literature, these protocols offer a robust framework for its comprehensive cytotoxicological evaluation.
Introduction
This compound is a compound containing iron, an essential element that can become toxic at elevated concentrations. Excess intracellular iron is known to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and subsequent cellular damage. This can culminate in various forms of cell death, including apoptosis and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. Therefore, a thorough assessment of the cytotoxic potential of this compound is crucial for its safe application in research and drug development.
This document outlines key experimental protocols to investigate the impact of this compound on cell health and elucidates the potential underlying mechanisms of its cytotoxicity.
Recommended Cell Lines for Cytotoxicity Screening
The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on studies of other iron compounds, the following cell lines are recommended for initial screening of this compound toxicity:
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line commonly used in toxicity studies due to its metabolic capabilities.
-
SH-SY5Y (Human Neuroblastoma): A human cell line used to model neuronal functions and neurotoxicity.[1]
-
Caco-2 (Human Colorectal Adenocarcinoma): Often used as a model for the intestinal barrier and to study the uptake and cytotoxicity of orally administered compounds.
-
BALB/3T3 (Mouse Embryo Fibroblast): A standard fibroblast cell line used for general cytotoxicity testing.[2]
-
Primary Cells or Stem Cells: For more physiologically relevant data, primary cells (e.g., hepatocytes, neurons) or induced pluripotent stem cell (iPSC)-derived models can be employed, though they require more specialized culture conditions.
Data Presentation: Summary of Expected Quantitative Data
While specific data for this compound is pending experimental determination, the following table outlines the types of quantitative data that can be generated using the described protocols. This structured format allows for easy comparison of results across different assays and experimental conditions.
| Assay | Parameter Measured | Endpoint | Example Data Representation |
| MTT Assay | Cell Viability (Mitochondrial Activity) | % Viability vs. Control | IC50 (Concentration inhibiting 50% of cell viability) |
| LDH Assay | Cytotoxicity (Membrane Integrity) | % Cytotoxicity vs. Positive Control | Fold increase in LDH release over control |
| Caspase-3/7 Assay | Apoptosis | Fold increase in Caspase-3/7 activity | Relative Fluorescence Units (RFU) |
| ROS Assay | Oxidative Stress | Fold increase in ROS levels | Relative Fluorescence Units (RFU) |
Experimental Protocols
Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium). Perform serial dilutions to obtain a range of desired concentrations. Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the concentration-response curve to determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Measurement of Cytotoxicity via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.[2]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have appropriate controls: a vehicle control, a high control (cells treated with a lysis buffer to achieve maximum LDH release), and a medium background control.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Medium Background) / (High Control Absorbance - Medium Background)] x 100.
Detection of Apoptosis using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a luminogenic substrate with a buffer.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS levels.[4]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1, 3, 6, or 24 hours), as ROS generation can be an early event.
-
Probe Loading: After treatment, remove the medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Staining: Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the fold increase in ROS production for each treatment group compared to the untreated control.
Signaling Pathways Implicated in Iron-Induced Cytotoxicity
Excess intracellular iron can trigger cell death through distinct signaling pathways, primarily apoptosis and ferroptosis. Understanding these pathways is essential for elucidating the mechanism of this compound cytotoxicity.
Apoptosis Signaling Pathway
Iron-induced oxidative stress can damage mitochondria, leading to the release of cytochrome c into the cytosol. This initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and -7, which dismantle the cell.
Diagram of the Apoptotic Pathway
Caption: Iron-induced apoptotic signaling pathway.
Ferroptosis Signaling Pathway
Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation.[5][6] Excess iron can participate in the Fenton reaction, generating hydroxyl radicals that attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation and eventual cell death.[5][6]
Diagram of the Ferroptosis Pathway
Caption: Key events in the ferroptosis signaling pathway.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the cytotoxicological assessment of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain valuable insights into the potential toxicity and underlying mechanisms of this compound. It is recommended that these general protocols be optimized for the specific cell lines and experimental conditions used in your laboratory.
References
- 1. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 6. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Ferric 1-glycerophosphate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Ferric 1-glycerophosphate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is generally considered soluble in water.[1][2] Commercially available grades often specify a solubility in the range of 10 to 100 g/L at 20°C.[3][4] However, achieving a clear, stable solution can be influenced by several factors.
Q2: Why is my this compound solution cloudy or forming a precipitate?
A2: Cloudiness or precipitation can occur due to several factors, including pH, temperature, concentration, and the presence of impurities. The solubility of ferric phosphates is highly dependent on the pH of the solution.[1][5] At neutral to alkaline pH, ferric ions can precipitate as ferric hydroxide.[6]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor. Generally, the solubility of iron (III) phosphates is greater in acidic conditions.[6] As the pH increases, especially above 5.5, the likelihood of forming less soluble iron hydroxide species increases, leading to precipitation.[5] A 1% solution of this compound typically has a pH of approximately 4-5.[3][4]
Q4: Can temperature be adjusted to improve solubility?
A4: The effect of temperature on the solubility of iron phosphates can be complex and depends on the specific form. For some iron phosphates, such as ferric pyrophosphate, increasing the temperature can increase solubility. However, for other forms like ferric phosphate dihydrate, solubility has been observed to decrease with increasing temperature.[6] It is recommended to conduct small-scale trials to determine the optimal temperature for your specific application.
Q5: Are there any additives that can enhance the solubility of this compound?
A5: Yes, the use of complexing agents can significantly improve the solubility and stability of this compound in aqueous solutions. These agents can form soluble complexes with the ferric ion, preventing its precipitation. Examples of effective complexing agents include cyclodextrins and other polysaccharides.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | pH is too high: The solution pH may be in a range that promotes the formation of insoluble ferric hydroxide.[5] | Carefully adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using a suitable acid (e.g., citric acid, hydrochloric acid). Monitor the pH closely during addition. |
| Concentration is too high: The concentration of this compound may have exceeded its solubility limit under the current conditions. | Try preparing a more dilute solution. You can also gently warm the solution while stirring to see if the precipitate redissolves, but be mindful of the potential for decreased solubility at higher temperatures for some iron phosphates.[6] | |
| Presence of impurities: Impurities in the this compound or the solvent can act as nucleation sites for precipitation.[9] | Ensure the use of high-purity this compound and deionized or distilled water.[1] | |
| Inconsistent Solubility Between Batches | Variation in material quality: Different batches of this compound may have slight variations in purity, particle size, or amorphous content, all of which can affect solubility.[10] | Source high-purity this compound from a reliable supplier.[1] Consider characterizing incoming batches for key physical properties. |
| Inconsistent preparation method: Minor variations in the experimental procedure (e.g., order of addition, stirring speed, temperature) can lead to different results. | Standardize the solution preparation protocol. Document all steps and parameters for reproducibility. | |
| Solution Color Changes or Degrades Over Time | pH instability: The pH of the solution may be drifting over time, leading to the formation of different iron species with varying colors. | Buffer the solution to maintain a stable pH within the optimal solubility range. |
| Light sensitivity: Some iron complexes can be sensitive to light, leading to degradation. | Store the solution in an amber or light-blocking container. |
Quantitative Data on Solubility
The following table summarizes available data on the solubility of this compound. More specific quantitative data across a wide range of conditions is limited in the literature, and experimental determination is recommended for specific applications.
| Parameter | Value | Conditions | Reference |
| Solubility in Water | 10 - 100 g/L | 20°C | [3][4] |
| pH of 1% Solution | ~ 4-5 | In water | [3][4] |
Experimental Protocols
Protocol for Preparing a Buffered Aqueous Solution of this compound
This protocol outlines a general procedure for preparing a buffered solution to improve the stability of dissolved this compound.
Materials:
-
This compound
-
Deionized or distilled water
-
Citric acid (or another suitable buffer component)
-
Sodium citrate (or the conjugate base for the chosen buffer)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Buffer: Prepare a stock solution of a suitable buffer, such as a citrate buffer, at the desired concentration and pH (e.g., 0.1 M, pH 4.5).
-
Dissolution: Slowly add the pre-weighed this compound powder to the buffer solution while stirring continuously.
-
Gentle Heating (Optional): If dissolution is slow, gently warm the solution on a stir plate with a low heat setting. Do not boil.
-
pH Adjustment: After the powder has been added, check the pH of the solution and adjust if necessary using small additions of a dilute acid (e.g., 0.1 M citric acid) or base (e.g., 0.1 M sodium citrate).
-
Filtration (Optional): If any particulate matter remains, the solution can be filtered through a 0.45 µm or 0.22 µm filter to ensure clarity.
-
Storage: Store the final solution in a well-sealed, light-resistant container.
Protocol for Enhancing Solubility using Cyclodextrin Complexation
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin to enhance its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its higher water solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin
-
Deionized or distilled water
-
Stir plate and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of this compound to cyclodextrin will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio.
-
Addition of this compound: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Kneading/Stirring: Continue to stir the mixture for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or slightly elevated). This allows for the formation of the inclusion complex.
-
Sonication (Optional): Sonication can be used to aid in the dissolution and complexation process.
-
Equilibration: Allow the solution to equilibrate. Any undissolved material can be separated by centrifugation or filtration.
-
Analysis: The resulting solution can be analyzed to determine the concentration of dissolved iron, for example, by ICP-OES or spectrophotometric methods.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Complexation of this compound with cyclodextrin to enhance solubility.
References
- 1. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 2. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of an iron–β-cyclodextrin inclusion complex: factors influencing the host–guest interaction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 10. Particle Size, Surface Area, and Amorphous Content as Predictors of Solubility and Bioavailability for Five Commercial Sources of Ferric Orthophosphate in Ready-To-Eat Cereal [mdpi.com]
Preventing precipitation of Ferric 1-glycerophosphate in culture medium
This guide provides troubleshooting protocols and frequently asked questions to help researchers prevent the precipitation of Ferric 1-Glycerophosphate in their culture medium, ensuring experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in culture medium?
This compound is an organic iron salt. Iron is an essential trace element for the growth and proliferation of mammalian cells, playing a critical role in processes like cellular respiration.[1] this compound is used as a source of ferric iron (Fe³⁺) and can also serve as a phosphate donor.[2] Its organic nature can sometimes improve stability compared to inorganic iron salts.
Q2: Why is my this compound precipitating out of solution?
Precipitation of ferric compounds in culture media is a common issue driven by several factors:
-
pH: The solubility of ferric salts is highly pH-dependent. In neutral to alkaline conditions (typical for most culture media, pH 7.2-7.4), unbound ferric iron can react with hydroxide ions to form insoluble ferric hydroxide (Fe(OH)₃).
-
Reaction with Phosphate Ions: Culture media are rich in inorganic phosphate. Ferric ions (Fe³⁺) can react with phosphate ions (PO₄³⁻) to form highly insoluble ferric phosphate (FePO₄).[3][4][5] The minimum solubility for ferric phosphate is often observed around neutral pH.[3][5]
-
High Concentration: Adding too high a concentration of this compound can exceed its solubility limit in the complex milieu of the culture medium, leading to precipitation.
-
Order of Mixing: Adding concentrated this compound directly to a medium containing high levels of phosphate or bicarbonate can cause rapid, localized precipitation.
-
Temperature: Changes in temperature, such as during autoclaving or warming of the medium, can alter the solubility of media components and lead to precipitation.
Q3: At what pH is this compound most stable?
Ferric salts are most soluble in acidic conditions. Pure ferric phosphate, for example, precipitates at pH values above 3.5.[4] To maintain solubility in a concentrated stock solution, the pH should be kept low (e.g., < 4.0). However, the final culture medium needs to be at a physiological pH (typically 7.2-7.4) for the cells. The challenge is to keep the iron soluble at this higher pH.
Q4: Can I autoclave my medium after adding this compound?
It is strongly discouraged. Autoclaving involves high heat, which can accelerate chemical reactions and promote the precipitation of heat-labile components like some vitamins, amino acids, and metal salts.[6][7] Iron solutions should be prepared as a separate, filter-sterilized stock and added aseptically to the autoclaved and cooled basal medium.[6][8]
Q5: What is a chelating agent and can it help?
A chelating agent is a molecule that binds tightly to a metal ion, forming a stable, soluble complex.[9][10] Using a chelator like citrate or ethylenediaminetetraacetic acid (EDTA) can prevent ferric ions from reacting with phosphate and hydroxide ions, thereby keeping the iron in solution at physiological pH.[9] Transferrin is the natural iron-chelating protein in serum, but in serum-free media, other chelators are often necessary.
Troubleshooting Guide
If you are observing precipitation after adding this compound to your medium, follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Preparation Protocol
The most common source of precipitation is the method of preparation.
-
Are you preparing a concentrated stock solution? It is best practice to prepare a concentrated stock of this compound, sterilize it by filtration (e.g., using a 0.22 µm filter), and then add it to the final volume of sterile basal medium.
-
What is the order of addition? Never add the concentrated iron stock directly to a concentrated phosphate buffer. Add the iron stock to the near-final volume of the complete medium with gentle stirring to ensure rapid dilution.[7]
Step 2: Check the pH
The pH of your solutions is critical.
-
Stock Solution pH: Ensure your this compound stock solution is acidic (pH < 5.0) to maximize solubility. You can test a small amount with pH paper or a calibrated pH meter.
-
Final Medium pH: After adding all components, verify that the final pH of the culture medium is within the desired physiological range (e.g., 7.2 - 7.4). Buffering capacity of the medium should prevent a significant pH shift upon addition of the small volume of acidic iron stock.
Step 3: Consider Using a Chelating Agent
If precipitation persists even with an optimized protocol, the use of a chelator is the next logical step. Citrate is a commonly used and biocompatible chelator for iron in cell culture.[11][12]
-
How to Use: Prepare a stock solution containing both this compound and a chelating agent like sodium citrate. A molar ratio of 1:2 to 1:10 (Iron:Citrate) is a good starting point. This pre-chelation helps keep the iron soluble when added to the phosphate-rich medium.
Step 4: Optimize Concentration
You may be using a concentration of this compound that is too high for your specific basal medium formulation.
-
Titration: Perform a dose-response experiment to determine the lowest concentration of iron that supports optimal cell growth and productivity.
-
Solubility Test: Prepare small test batches of your medium with varying concentrations of this compound to identify the practical solubility limit.
Illustrative Data: Effect of pH and Chelators on Iron Solubility
The following table summarizes the expected behavior of ferric iron under different conditions, based on general chemical principles.
| Condition | pH | Chelator | Expected Ferric Iron Solubility | Potential for Precipitation |
| Stock Solution | 3.0 | None | High | Low |
| Culture Medium | 7.4 | None | Very Low | Very High |
| Culture Medium | 7.4 | Citrate | High | Low |
| Culture Medium | > 8.0 | Any | Decreasing | High (as Ferric Hydroxide) |
Experimental Protocols
Protocol 1: Preparation of a Chelated this compound Stock Solution (100x)
This protocol describes the preparation of a 100x stock solution where the iron is chelated with sodium citrate to enhance stability.
Materials:
-
This compound
-
Trisodium Citrate Dihydrate
-
High-purity water (e.g., Milli-Q or WFI)
-
Hydrochloric Acid (HCl), 1 M (for pH adjustment)
-
Sterile 0.22 µm syringe filter and storage bottle
Methodology:
-
Determine the final desired concentration of this compound in your medium (e.g., 5 mg/L). For a 100x stock, you will need 500 mg/L.
-
For a 100 mL stock, weigh out 50 mg of this compound.
-
Weigh out sodium citrate to achieve a 5:1 molar ratio of citrate to iron. (Molar mass of Fe ≈ 55.85 g/mol ; Molar mass of Trisodium Citrate Dihydrate ≈ 294.1 g/mol ).
-
Add ~80 mL of high-purity water to a sterile beaker with a stir bar.
-
Add the sodium citrate and stir until fully dissolved.
-
Slowly add the this compound powder while stirring. The solution may appear cloudy initially.
-
Adjust the pH to ~4.5 by adding 1 M HCl dropwise. The solution should become clear and pale yellow/green.
-
Once fully dissolved, transfer the solution to a graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected bottle.
-
Store the stock solution at 2-8°C.
Usage: Add 1 mL of the 100x stock solution per 99 mL of sterile culture medium.
Visual Guides
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve the precipitation of this compound.
Caption: A flowchart for troubleshooting precipitation issues.
Chemical Pathway of Precipitation
This diagram illustrates the competing chemical reactions that ferric ions undergo in a typical culture medium, leading to the formation of insoluble precipitates.
References
- 1. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 2. neolab.de [neolab.de]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. Precipitation of Ferric Phosphate in Activated Sludge: A Chemical Model and Its Verification - ProQuest [proquest.com]
- 6. agriculture.gov.au [agriculture.gov.au]
- 7. reddit.com [reddit.com]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of Ferric 1-Glycerophosphate Stability in Solution: A Technical Guide
For researchers, scientists, and drug development professionals utilizing ferric 1-glycerophosphate, maintaining its stability in solution is paramount to ensure experimental accuracy and the efficacy of formulations. This technical support center provides essential troubleshooting guidance and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder is considered stable and should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light and moisture by keeping it in a tightly sealed container.[1] Under these conditions, the product typically has a retest period of 36 months.[3]
Q2: How long is an aqueous solution of this compound stable?
A2: It is generally recommended not to store aqueous solutions of glycerophosphates for more than one day, as their stability can be compromised.[4] For longer-term storage of a stock solution, it is advisable to prepare aliquots and freeze them at -20°C, where they may be stable for up to 3 months.[5]
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of other ions. Deviations from optimal conditions can lead to degradation or precipitation.
Q4: What are the signs of instability in a this compound solution?
A4: Signs of instability include the formation of a precipitate, a change in color, or a shift in the pH of the solution. Any of these changes suggest that the integrity of the solution may be compromised, and it should be discarded.
Troubleshooting Guide
Issue 1: A precipitate has formed in my this compound solution.
Possible Causes and Solutions:
-
pH-Related Precipitation: The pH of the solution is a critical factor. Ferric phosphate tends to precipitate at a low pH (below 3.5), while ferric hydroxide may precipitate at a pH above 4.5.
-
Solution: Carefully measure and adjust the pH of your solution. The optimal pH will depend on the specific application and other components in the solution. A study on parenteral nutrition solutions noted that a higher concentration of glycerophosphate resulted in a pH around 7.[1]
-
-
Interaction with Other Ions: The presence of other ions, particularly calcium, can lead to the formation of insoluble precipitates.
-
Solution: Review the composition of your solution. If high concentrations of potentially interacting ions are present, consider preparing solutions separately and combining them just before use, or adjusting concentrations if possible.
-
-
Temperature Effects: While not extensively documented for this compound specifically, temperature can influence the solubility of related iron compounds like ferric pyrophosphate, with higher temperatures potentially leading to precipitation.[2]
-
Solution: Prepare and store the solution at the recommended temperature. Avoid exposing the solution to high temperatures unless required by the experimental protocol.
-
Issue 2: I suspect my this compound solution has degraded.
Possible Causes and Solutions:
-
Improper Storage: Storing aqueous solutions at room temperature for extended periods can lead to degradation.
-
Solution: For short-term use, prepare fresh solutions daily. For longer-term needs, store aliquots of a concentrated stock solution at -20°C for up to three months.[5]
-
-
Exposure to Light: Ferric compounds can be light-sensitive, which may contribute to degradation over time.
-
Solution: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
-
High Temperatures: Elevated temperatures can accelerate the degradation of iron compounds.[2]
-
Solution: Maintain solutions at the recommended storage temperature and avoid heat.
-
Data on Factors Affecting Stability
| Factor | Effect on Stability | Recommendations |
| pH | Can cause precipitation of ferric phosphate (pH < 3.5) or ferric hydroxide (pH > 4.5).[3] A higher glycerophosphate concentration can result in a pH around 7.[1] | Monitor and adjust pH to suit the experimental needs, avoiding highly acidic or basic conditions unless specified. |
| Temperature | High temperatures can accelerate degradation and may affect solubility.[2] | Store solutions at recommended temperatures (e.g., refrigerated or frozen). Avoid unnecessary exposure to heat. |
| Storage Time | Aqueous solutions are recommended for short-term use (≤ 1 day).[4] | Prepare fresh solutions for daily use. For stock solutions, aliquot and freeze at -20°C for up to 3 months.[5] |
| Presence of Other Ions | Divalent cations like calcium can lead to precipitation. | Carefully consider the full composition of the solution. Prepare solutions of interacting components separately if necessary. |
| Light Exposure | Can potentially lead to degradation of ferric compounds. | Store solutions in light-protected containers. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Slowly add the powder to the desired volume of purified water or buffer while stirring continuously to ensure complete dissolution.
-
pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired range using dilute acid or base.
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.
-
Storage: Use the solution immediately or store it in a tightly sealed, light-protected container at the appropriate temperature (refrigerated for short-term, frozen for longer-term).
Protocol 2: Assessing Solution Stability by Visual Inspection and pH Measurement
-
Initial Assessment: Immediately after preparation, record the initial appearance (color, clarity) and pH of the this compound solution.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), visually inspect the solution for any signs of precipitation or color change.
-
pH Monitoring: At each time point, measure the pH of the solution to check for any significant shifts.
-
Data Recording: Document all observations and measurements systematically. A stable solution should show no significant changes in appearance or pH over the observation period.
Protocol 3: Quantitative Analysis of Iron Content using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
This protocol provides a method to determine the total iron concentration in the solution over time, offering a quantitative measure of stability (assuming precipitation is the primary mode of iron loss from the solution).
-
Sample Collection: At specified time points, collect aliquots of the this compound solution.
-
Sample Preparation: Dilute the aliquots to a concentration within the linear range of the ICP-AES instrument using an appropriate acidic matrix (e.g., 2% nitric acid).
-
Standard Preparation: Prepare a series of iron standards of known concentrations in the same acidic matrix.
-
ICP-AES Analysis: Analyze the prepared samples and standards on the ICP-AES instrument according to the manufacturer's instructions.
-
Concentration Determination: Generate a calibration curve from the standard measurements and use it to determine the iron concentration in the experimental samples. A decrease in iron concentration over time would indicate precipitation or adsorption to the container walls.
Visualizing Experimental Logic
Caption: Troubleshooting workflow for precipitate formation.
Caption: Protocol for assessing solution stability over time.
References
Technical Support Center: Ferric 1-Glycerophosphate Interference with Colorimetric Assays
Welcome to the technical support center for troubleshooting issues related to Ferric 1-Glycerophosphate and its interference with colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my colorimetric phosphate assay?
A1: The interference from this compound in common colorimetric phosphate assays, such as the Molybdenum Blue or Malachite Green methods, is primarily due to the presence of ferric iron (Fe³⁺). Ferric ions can interact with the assay reagents, leading to inaccurate phosphate measurements. This interaction can either artificially increase or decrease the color intensity, depending on the specific assay conditions.[1][2][3]
Q2: How does ferric iron interfere with the Molybdenum Blue assay?
A2: In the Molybdenum Blue assay, ferric iron can interfere in several ways:
-
Reaction with the reducing agent: Ferric iron can react with the reducing agent (e.g., stannous chloride), leading to its depletion. This can result in incomplete reduction of the phosphomolybdate complex and a subsequent underestimation of the phosphate concentration.[3]
-
Formation of iron-molybdate complexes: Ferric ions can form their own colored complexes with molybdate, leading to a false positive signal and an overestimation of the phosphate concentration.[1][2]
-
Fading of the blue color: In some cases, ferric iron can cause the characteristic blue color of the reduced phosphomolybdate complex to fade, again leading to an underestimation of the phosphate concentration.[1][2]
Q3: Can I simply dilute my sample to reduce the interference?
A3: Yes, dilution is often the most convenient first step to try and eliminate the interference from ferric iron, especially when using the original Truog and Meyer modification of the Molybdenum Blue method.[1][2][3] However, ensure that the final phosphate concentration in the diluted sample remains within the linear range of your assay.
Q4: Are there alternative phosphate detection methods that are less susceptible to iron interference?
A4: While many common colorimetric assays for phosphate are susceptible to iron interference, alternative methods exist. These can include techniques like ion chromatography or the use of specific iron-chelating agents in the assay buffer. Additionally, electrochemical methods for phosphate detection are being developed and have shown good selectivity against common interfering anions.[4]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible readings in my phosphate assay.
This issue is often a primary indicator of interference. The variability can be caused by the fluctuating effects of ferric iron under slightly different experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay readings.
Detailed Steps:
-
Verify Reagent Stability: Ensure that your reducing agents, such as stannous chloride, are fresh and have been stored properly to prevent oxidation, which can be exacerbated by ferric iron.[3]
-
Sample Dilution: As a first step, try diluting your sample to a point where the ferric iron concentration is minimized while the phosphate concentration remains detectable.[1][2][3]
-
Adjust Reagent Concentrations: The effect of ferric iron can be mitigated by optimizing the concentrations of the assay reagents. Refer to the table below for guidance.
-
Trichloroacetic Acid (TCA) Precipitation: If the above steps fail, consider a sample pretreatment step to remove interfering substances. TCA precipitation can be effective in removing proteins that may be complexed with iron.
Problem 2: My phosphate readings are consistently too high or too low.
This can indicate a systematic interference from ferric iron. The direction of the error (over- or under-estimation) can depend on the specific assay conditions.
Quantitative Data on Ferric Iron Interference and Mitigation in Molybdenum Blue Assay
| Parameter | Condition | Effect of Ferric Iron | Mitigation Strategy | Reference |
| Molybdate Concentration | Lower Concentration | Increased color intensity (false positive) | Increase molybdate concentration | [1][2][3] |
| Higher Concentration | Fading of color (false negative) | Optimize molybdate concentration | [1][2][3] | |
| Stannous Chloride | Insufficient Amount | Fading of color (false negative) | Increase the amount of stannous chloride | [1][2][3] |
| Acid Type | Sulfuric Acid | Fading effect with ferrous iron | Substitute sulfuric acid with hydrochloric acid | [2] |
| Phosphate Concentration | < 0.25 ppm | Fading effect of ferric iron is more pronounced | Increase stannous chloride amount | [3] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Deproteinizing Method
This protocol is adapted from a method used to remove paraprotein interference and can be applied to precipitate proteins that may interfere with the assay.[5]
Experimental Workflow for TCA Precipitation:
Caption: Workflow for TCA precipitation to remove protein interference.
Materials:
-
Sample containing this compound
-
Cold Trichloroacetic Acid (TCA) solution
-
Cold Neutralization solution (e.g., sodium bicarbonate)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Protein Precipitation: In a 1.5 mL microcentrifuge tube, mix 150 µL of your sample with 15 µL of cold TCA.[5]
-
Incubate the mixture on ice for 15 minutes.[5]
-
Centrifuge the tube at 12,000g for 5 minutes to pellet the precipitated protein.[5]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.[5]
-
Sample Neutralization: Add 10 µL of cold neutralization solution to the collected supernatant.[5]
-
Incubate on ice for 5 minutes.[5]
-
The supernatant is now ready for phosphate determination using your colorimetric assay.
Protocol 2: Modified Molybdenum Blue Method for Phosphate Determination
This protocol provides a framework for the Molybdenum Blue assay, with notes on adjustments to mitigate iron interference.
Reagents:
-
Reagent A (Acid Molybdate): Dissolve ammonium molybdate in sulfuric acid. The final concentration of both will need to be optimized based on the level of iron interference.
-
Reagent B (Reducing Agent): Stannous chloride solution. The concentration may need to be increased in the presence of ferric iron.[3]
-
Phosphate Standard Solution: A series of known phosphate concentrations for generating a standard curve.
Procedure:
-
Prepare your standards and samples (including the TCA-treated supernatant from Protocol 1 if necessary).
-
To each well of a microplate, add your sample or standard.
-
Add Reagent A to each well and mix.
-
Add Reagent B to each well and mix thoroughly.
-
Allow the color to develop for the recommended time (typically 10-30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 660-700 nm).
-
Calculate the phosphate concentration in your samples based on the standard curve.
Note on Modifications for Iron Interference:
-
Acid: Consider preparing Reagent A with a mixture of sulfuric and hydrochloric acid to prevent the fading effect of any ferrous iron that may be present.[2]
-
Reagent Concentrations: Experiment with varying the concentrations of ammonium molybdate and stannous chloride to find the optimal ratio that minimizes the interference from your specific concentration of this compound.[1][2][3] A higher concentration of stannous chloride can help overcome the oxidative effect of ferric iron.[3]
References
- 1. Iron as a disturbing factor in the determination of phosphate by the molybdenum blue method [agris.fao.org]
- 2. Iron as a disturbing factor in the determination of phosphate by the molybdenum blue method | Agricultural and Food Science [journal.fi]
- 3. researchgate.net [researchgate.net]
- 4. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Ferric 1-glycerophosphate aggregation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and storage of Ferric 1-glycerophosphate stock solutions to prevent aggregation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy and has formed a precipitate. What is causing this?
A1: Aggregation and precipitation of this compound in stock solutions are primarily caused by an increase in pH. Ferric iron (Fe³⁺) is prone to hydrolysis in aqueous solutions, leading to the formation of insoluble ferric hydroxide. This process is highly pH-dependent, with precipitation beginning at a pH as low as 3.5 and accelerating at neutral to alkaline pH.[1]
Q2: What is the ideal pH for maintaining a stable this compound stock solution?
A2: To prevent precipitation, the stock solution should be maintained in an acidic state. A pH range of 4 to 6 is generally recommended for the stability of similar ferric compounds in solution.[2] A 1% solution of this compound naturally has a pH of approximately 4-5.[3]
Q3: Can I dissolve this compound in buffers like PBS?
A3: It is not recommended to dissolve this compound directly in phosphate-buffered saline (PBS) or other neutral or alkaline buffers for concentrated stock solutions. The pH of these buffers is typically around 7.4, which will cause the rapid precipitation of ferric hydroxide.
Q4: How should I store my this compound stock solution to prevent aggregation?
A4: Store the stock solution in a tightly sealed container at 2-8°C, protected from light. Ensure the pH of the solution remains in the acidic range. For long-term storage, consider preparing smaller aliquots to minimize pH changes due to repeated opening and exposure to air.
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to resolving aggregation issues with your this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon dissolving the powder. | The solvent has a neutral or alkaline pH (e.g., water with a high pH, PBS). | Use sterile, deionized water with a slightly acidic pH. If necessary, adjust the pH of the water to below 6.0 with a small amount of dilute HCl before adding the this compound powder. |
| The solution becomes cloudy over time during storage. | The pH of the solution has increased due to exposure to air (CO₂ absorption) or leaching of basic ions from the storage container. | Before storage, verify the pH is in the acidic range. Use high-quality, sterile, and tightly sealed storage containers. Consider aliquoting the stock solution to minimize exposure. |
| Precipitation occurs when adding the stock solution to my cell culture medium. | The localized high concentration of the acidic stock solution causes a rapid pH shift in the medium, leading to precipitation. | Add the stock solution dropwise to the medium while gently stirring. This allows for gradual pH equilibration and prevents localized precipitation. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution (100 mM)
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile conical tubes or vials
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the required amount of this compound powder to prepare a 100 mM solution.
-
Add the powder to a volume of sterile, deionized water that is approximately 80% of the final desired volume.
-
Stir the solution gently with a sterile magnetic stir bar until the powder is fully dissolved.
-
Measure the pH of the solution. If the pH is above 6.0, add 0.1 M HCl dropwise while stirring until the pH is between 4.5 and 5.5.
-
Bring the solution to the final volume with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into sterile tubes, seal them tightly, and store them at 2-8°C, protected from light.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Aggregation
References
Impact of pH on Ferric 1-glycerophosphate stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ferric 1-Glycerophosphate. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of a this compound solution?
A1: Based on available data for related ferric phosphate compounds, this compound is expected to be most stable in acidic conditions, generally below pH 4.0. As the pH increases towards neutral and alkaline conditions, the risk of precipitation of ferric hydroxide and ferric phosphate increases, which can reduce the stability and bioavailability of the compound.[1] A 1% solution of Ferric Glycerophosphate typically has a pH of approximately 4-5.[2]
Q2: How does pH affect the solubility of this compound?
Q3: What is the likely impact of pH on the "activity" of this compound, for instance, as an iron supplement?
A3: The "activity" of this compound as an iron source is closely linked to its solubility and the release of bioavailable iron. In the acidic environment of the stomach (low pH), the compound is expected to be more soluble, facilitating the release of ferric ions for absorption.[4] As the pH increases in the small intestine, the bioavailability may decrease due to the formation of insoluble iron complexes.
Q4: Can I adjust the pH of my this compound solution?
A4: Yes, the pH can be adjusted using appropriate acidic or basic solutions. However, it is crucial to consider the potential for precipitation when increasing the pH. It is recommended to perform any pH adjustments in a controlled manner, with continuous monitoring for any signs of instability such as turbidity or precipitate formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in the solution. | The pH of the solution may be too high (typically > 4.5), leading to the formation of insoluble ferric hydroxide or ferric phosphate.[1] | 1. Measure the pH of the solution. 2. If the pH is above the optimal range, consider lowering it with a suitable acid (e.g., HCl) while stirring. 3. For future preparations, ensure the final pH of the solution is within the acidic range. |
| Reduced iron bioavailability in cell culture experiments. | The pH of the culture medium may be causing the precipitation of this compound, reducing the concentration of soluble iron available to the cells. | 1. Measure the pH of your cell culture medium after the addition of the this compound solution. 2. Consider using a lower, yet physiologically compatible, pH for your experimental setup if possible. 3. Alternatively, prepare a more concentrated stock solution in an acidic buffer and add it to the medium immediately before use to minimize precipitation time. |
| Inconsistent experimental results. | Variations in the pH of prepared solutions can lead to differences in the concentration of soluble, active compound. | 1. Standardize the pH of all this compound solutions used in your experiments. 2. Always measure and record the final pH of your solutions. 3. Use buffered systems where appropriate to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
This protocol outlines a method to determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) solutions of various concentrations
-
Sodium hydroxide (NaOH) solutions of various concentrations
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for iron or glycerophosphate quantification.
Procedure:
-
Prepare a series of buffers with different pH values (e.g., from pH 2.0 to 8.0).
-
Add an excess amount of this compound to a known volume of each buffer solution.
-
Stir the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH.
-
Quantify the concentration of soluble iron or glycerophosphate in the supernatant using a suitable analytical method (e.g., colorimetric assay for iron, or HPLC for glycerophosphate).
-
Plot the concentration of soluble this compound against the final pH of the supernatant.
Protocol 2: Assessment of this compound Stability at Different pH Values
This protocol describes how to evaluate the stability of a this compound solution over time at different pH levels.
Materials:
-
This compound
-
Buffers of various pH values
-
Incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
-
pH meter
Procedure:
-
Prepare solutions of this compound at a known concentration in buffers of different pH values.
-
Measure the initial concentration of the compound in each solution.
-
Incubate the solutions at a constant temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Visually inspect for any changes in color or for the formation of a precipitate.
-
Measure the concentration of the remaining soluble this compound using a stability-indicating analytical method (e.g., HPLC to separate the parent compound from degradation products).
-
Plot the concentration of this compound as a function of time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Logical relationship between pH and the expected stability of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Ferric 1-Glycerophosphate in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Ferric 1-Glycerophosphate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a compound that serves as a source of both ferric iron (Fe³⁺) and organic phosphate. It is often used in cell culture, particularly in osteogenic differentiation protocols, to provide the necessary iron for cellular metabolism and the phosphate required for matrix mineralization.[1][2]
Q2: What are the common signs of this compound cytotoxicity in primary cell cultures?
A2: Signs of cytotoxicity can include:
-
Changes in cell morphology, such as shrinking, rounding, or detachment from the culture surface.
-
Increased number of floating, dead cells.
-
Increased production of reactive oxygen species (ROS), indicating oxidative stress.[1][4]
Q3: What is the primary mechanism of ferric iron-induced cytotoxicity?
A3: The primary mechanism of ferric iron-induced cytotoxicity is through the generation of oxidative stress.[1][4] Excess intracellular iron can participate in the Fenton reaction, producing highly reactive hydroxyl radicals. These radicals can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis, often involving the mitochondrial pathway.[4][5]
Q4: Can the glycerophosphate component contribute to cytotoxicity?
A4: Yes, high concentrations of β-glycerophosphate (the common isomeric form used) can be cytotoxic to primary cells, such as osteoblasts.[2] This can lead to decreased cell viability and may be associated with dystrophic mineralization.[2] Therefore, it is crucial to optimize the concentration of the entire this compound compound.
Troubleshooting Guides
Issue 1: Precipitate Formation in Culture Medium
Problem: A visible precipitate forms in the cell culture medium after the addition of this compound.
Cause: Ferric iron is prone to precipitation at physiological pH, forming insoluble ferric hydroxide complexes. This can be exacerbated by interactions with other components in the medium, such as other metal ions or changes in temperature.[6][7]
Solutions:
| Solution | Detailed Steps |
| Optimize Preparation | Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or a slightly acidic buffer) and filter-sterilize. Add the stock solution to the pre-warmed culture medium dropwise while gently swirling. |
| pH Adjustment | Ensure the pH of the final culture medium is within the optimal range for your specific primary cells. Avoid sudden shifts in pH upon addition of supplements.[6] |
| Use of Chelators | Consider the use of an iron chelator, such as transferrin, which can help to keep iron soluble and facilitate its uptake by cells. |
| Component Addition Order | When preparing custom media, add components sequentially and ensure complete dissolution of each component before adding the next. Add this compound towards the end of the preparation.[6] |
Issue 2: High Levels of Cell Death and Low Viability
Problem: A significant increase in cell death and a decrease in overall cell viability are observed after treatment with this compound.
Cause: The concentration of this compound may be too high, leading to iron-induced oxidative stress and/or glycerophosphate toxicity.[1][2][4] Primary cells can be particularly sensitive to iron overload.
Solutions:
| Solution | Detailed Steps |
| Dose-Response Experiment | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. Start with a low concentration and titrate upwards. |
| Antioxidant Supplementation | Co-treat cells with an antioxidant, such as N-acetyl-cysteine (NAC), to mitigate oxidative stress induced by ferric iron.[4][5] |
| Time-Course Analysis | Assess cell viability at different time points after the addition of this compound to understand the kinetics of the cytotoxic effect. |
| Compare Iron Sources | If cytotoxicity persists, consider using an alternative, chelated iron source that may have better bioavailability and lower toxicity. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effect of this compound on primary cells by assessing cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to create a range of concentrations to be tested.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Oxidative Stress using Dihydroethidium (DHE) Staining
This protocol describes a method to detect the production of reactive oxygen species (ROS) in primary cells treated with this compound.
Materials:
-
Primary cells cultured on glass coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
This compound
-
Dihydroethidium (DHE)
-
Fluorescence microscope
Procedure:
-
Treat primary cells with the desired concentration of this compound for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Towards the end of the treatment, add DHE to the culture medium to a final concentration of 5-10 µM.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
Immediately visualize the cells using a fluorescence microscope with an appropriate filter set for ethidium bromide (excitation/emission ~518/605 nm).
-
Quantify the fluorescence intensity to determine the level of ROS production.
Visualizations
Caption: Signaling pathway of ferric iron-induced cytotoxicity.
References
- 1. Differential effects of Fe2+ and Fe3+ on osteoblasts and the effects of 1,25(OH)2D3, deferiprone and extracellular calcium on osteoblast viability under iron-overloaded conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron overload induced death of osteoblasts in vitro: involvement of the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron overload induced death of osteoblasts in vitro: involvement of the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ferric 1-Glycerophosphate Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common issue of batch-to-batch variability in commercial Ferric 1-glycerophosphate. By implementing the recommended troubleshooting steps and quality control protocols, users can ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in our experiments?
A1: this compound (also known as iron (III) glycerophosphate) is a compound that serves as a source of both ferric iron (Fe³⁺) and glycerophosphate in cell culture and other biological systems. Iron is an essential micronutrient crucial for numerous cellular processes, including cellular respiration, DNA synthesis, and enzymatic reactions. Glycerophosphate can act as a phosphate source and may play a role in cell signaling and energy metabolism.
Q2: We've observed inconsistent results (e.g., changes in cell growth, viability, or protein production) after switching to a new batch of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge with many biochemical reagents. In the case of this compound, inconsistencies can arise from several factors:
-
Purity and Impurities: The presence and concentration of trace metal impurities (e.g., manganese, copper) can vary between batches. These impurities can have significant, independent effects on cell metabolism, growth, and protein quality.[1]
-
Iron Content: The actual percentage of iron may differ slightly from what is stated on the label, leading to variations in the final iron concentration in your experiments.
-
Solubility and Bioavailability: Differences in the manufacturing process can affect the solubility and, consequently, the bioavailability of the ferric iron to the cells.
-
pH and Physical Properties: Variations in the pH of a 1% solution and physical characteristics like color and density can indicate differences in the chemical composition of the batches.[2]
Q3: How can we minimize the impact of this variability on our research?
A3: Implementing a robust quality control (QC) protocol for each new batch of this compound is the most effective strategy. This involves both documentation review and functional testing before introducing a new lot into routine experiments. It is also advisable to purchase a larger quantity of a single, qualified batch to ensure consistency over a longer period.
Q4: What information should we look for on the Certificate of Analysis (CofA)?
A4: A detailed Certificate of Analysis is a critical starting point. Key parameters to review include:
-
Appearance and Color: Note any deviations from the expected appearance (e.g., greenish-yellow to olive-brown powder).[2][3]
-
Iron (Fe) Content: This is a critical parameter. Note the specified percentage.
-
pH (of a 1% solution): Compare this value across different batch CofAs.
-
Solubility: The CofA should indicate solubility in water.
-
Impurity Profile: Look for information on heavy metals and other potential contaminants. If not provided, consider requesting this information from the supplier or performing your own analysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues arising from the batch-to-batch variability of this compound.
| Observed Issue | Potential Cause (related to this compound) | Recommended Action |
| Reduced Cell Growth or Viability | Sub-optimal Iron Concentration: The new batch may have a lower effective iron concentration. | 1. Verify the iron content on the CofA. 2. Perform a dose-response experiment with the new batch to determine the optimal concentration. 3. Consider measuring the soluble iron concentration in your prepared media. |
| Presence of Cytotoxic Impurities: The new batch may contain contaminants that are harmful to your cells. | 1. Review the impurity profile on the CofA. 2. Perform a toxicity assay with the new batch. 3. If possible, analyze the batch for trace metal impurities using ICP-MS. | |
| Altered Protein Glycosylation or other Critical Quality Attributes (CQAs) | Trace Metal Impurities: Impurities like manganese and copper have been shown to alter protein glycosylation patterns.[1] | 1. Analyze the new batch for trace metal impurities (e.g., via ICP-MS). 2. Compare the impurity profile to that of a previously well-performing batch. 3. If a specific impurity is suspected, consider spiking it into a culture with a known good batch to confirm its effect. |
| Precipitation in Media | Poor Solubility of the New Batch: Differences in manufacturing can affect how well the compound dissolves. | 1. Ensure the media is at the correct temperature and pH before adding the this compound. 2. Prepare a concentrated stock solution in an appropriate solvent and sterile-filter before adding to the media. 3. Visually inspect for any undissolved particles after preparation. |
| Inconsistent Experimental Replicates | Inhomogeneous Solution: The this compound may not be fully dissolved or evenly distributed in the media. | 1. Ensure thorough mixing of the media after the addition of the this compound stock solution. 2. Prepare a fresh batch of media and re-run the experiment. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines a procedure to qualify a new lot of this compound before its use in critical experiments.
1. Documentation Review:
- Obtain the Certificate of Analysis (CofA) for the new batch and a previously qualified batch.
- Compare the parameters listed in the table below.
| Parameter | Previous Batch (Value) | New Batch (Value) | Acceptance Criteria |
| Appearance | Consistent with previous batch | ||
| Iron (Fe) Content (%) | Within a defined percentage of the previous batch (e.g., ± 5%) | ||
| pH (1% solution) | Within a defined range of the previous batch (e.g., ± 0.5) | ||
| Solubility | Comparable to previous batch | ||
| Impurity Profile (if available) | No new or significantly higher levels of known impactful impurities |
2. Physical and Chemical Characterization (Optional but Recommended):
- Solubility Test:
- Prepare a saturated solution of the new batch in your cell culture medium at the intended working concentration.
- Incubate under standard culture conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24 hours).
- Visually inspect for any precipitation.
- Trace Metal Analysis (ICP-MS):
- If you have access to Inductively Coupled Plasma Mass Spectrometry (ICP-MS), analyze a sample of the new and a previous "gold standard" batch.
- Compare the levels of key trace metals such as manganese, copper, zinc, etc. Significant differences could be a root cause for variability.[1]
3. Functional Testing (Biological Qualification):
- Side-by-Side Comparison:
- Culture your cell line in parallel using media prepared with the new batch and a previously qualified batch of this compound.
- Use a consistent cell passage number and seeding density.
- Monitor key performance indicators (KPIs) over a typical experiment duration.
- Key Performance Indicators (KPIs) to Monitor:
- Cell Growth Rate (e.g., using a cell counter).
- Cell Viability (e.g., using trypan blue exclusion).
- Product Titer (if applicable).
- Critical Quality Attributes (CQAs) of the product (e.g., glycosylation profile).
- Acceptance Criteria: The KPIs for the new batch should be within a predefined range (e.g., ± 15%) of the previously qualified batch.
Visualizations
Below are diagrams illustrating key concepts related to iron metabolism and experimental workflows for troubleshooting.
References
Validation & Comparative
A Comparative Guide to Phosphate Sources in Osteogenesis: Ferric 1-Glycerophosphate vs. Beta-Glycerophosphate
Executive Summary
Beta-glycerophosphate (β-GP) is a well-established and essential component of osteogenic media, serving as a readily available source of phosphate ions crucial for hydroxyapatite formation and acting as a signaling molecule to promote osteoblast differentiation. In contrast, the use of ferric 1-glycerophosphate in osteogenesis is not well-documented. Based on existing literature regarding the impact of ferric iron (Fe³⁺) on bone metabolism, its combination with a glycerophosphate backbone presents a complex scenario. While providing the necessary phosphate, the presence of ferric iron, particularly at elevated concentrations, is known to be detrimental to osteoblast function and mineralization. Therefore, beta-glycerophosphate remains the superior and more reliable choice for promoting osteogenesis in vitro.
Data Presentation: A Tale of Two Components
Quantitative data directly comparing this compound and beta-glycerophosphate in osteogenesis is currently unavailable. The following table summarizes the known effects of beta-glycerophosphate and ferric iron on key osteogenic markers.
| Osteogenic Marker | Beta-Glycerophosphate | Ferric Iron (Fe³⁺) |
| Alkaline Phosphatase (ALP) Activity | Generally increases ALP activity, a key early marker of osteoblast differentiation.[1] | Markedly inhibits ALP expression and activity.[2] |
| Mineralization (Alizarin Red S Staining) | Essential for the formation of mineralized nodules in vitro.[2][3] | Significantly reduces osteoblast mineralization.[2] |
| Osteogenic Gene Expression (e.g., RUNX2, Osterix, Osteocalcin) | Upregulates the expression of key osteogenic transcription factors and markers.[4][5] | Decreases the expression of osteoblast-specific proteins like ALP, Runx2, osterix, and OCN.[4] |
| Cell Viability/Proliferation | High concentrations (>5-10 mM) can lead to non-specific mineralization and decreased cell viability.[2] | Can induce reactive oxygen species (ROS) production, leading to decreased cell viability. |
Signaling Pathways and Mechanisms of Action
Beta-Glycerophosphate in Osteogenesis
Beta-glycerophosphate plays a dual role in promoting the differentiation of mesenchymal stem cells into osteoblasts. Firstly, it serves as an organic phosphate donor. Osteoblasts express tissue-nonspecific alkaline phosphatase (TNAP) on their surface, which hydrolyzes β-GP to release inorganic phosphate (Pi). This localized increase in Pi concentration is a prerequisite for the formation of hydroxyapatite crystals, the mineral component of bone.
Secondly, intracellular phosphate acts as a signaling molecule, influencing the expression of various osteogenic genes. This signaling is thought to occur through pathways such as the ERK1/2 MAP kinase pathway, leading to the upregulation of transcription factors like Runx2, a master regulator of osteoblast differentiation.
The Impact of Ferric Iron on Osteogenesis
Iron is an essential element for cellular function, but iron overload has been shown to have a negative impact on bone health.[4] Excess ferric iron (Fe³⁺) can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress in osteoblasts. This oxidative stress can impair osteoblast function, inhibit their differentiation, and promote apoptosis.
Furthermore, studies have demonstrated that ferric iron has a more pronounced deleterious effect on osteoblast mineralization than ferrous iron (Fe²⁺).[2] High levels of iron have been shown to inhibit extracellular matrix mineralization induced by osteogenic supplements, including β-glycerophosphate.[4]
Experimental Protocols
The following are standard methodologies used to assess the osteogenic potential of compounds like beta-glycerophosphate.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Cell Seeding: Plate MSCs in a suitable culture vessel (e.g., 24-well plate) at a density that allows them to reach confluence.
-
Osteogenic Induction: Once confluent, replace the growth medium with an osteogenic medium. A standard osteogenic medium consists of a basal medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 50 µM ascorbic acid-2-phosphate, and 10 mM beta-glycerophosphate.[5]
-
Medium Change: Replace the osteogenic medium every 2-3 days for the duration of the experiment (typically 14-21 days).
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: After a specified culture period (e.g., 7 or 14 days), wash the cell layer with PBS and lyse the cells using a suitable lysis buffer.
-
Substrate Incubation: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Colorimetric Measurement: Incubate the mixture to allow the ALP in the lysate to convert pNPP to p-nitrophenol, which is yellow. Measure the absorbance at 405 nm using a spectrophotometer.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a protein assay such as the bicinchoninic acid (BCA) assay.
Alizarin Red S Staining for Mineralization
-
Fixation: After the desired culture period (e.g., 21 days), fix the cell layer with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash the fixed cells with deionized water.
-
Staining: Add a 2% Alizarin Red S solution (pH 4.1-4.3) to the cells and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash away the excess stain with deionized water.
-
Visualization: Visualize the stained calcium deposits, which appear as red nodules, using a microscope. For quantification, the stain can be eluted and the absorbance measured.
Conclusion
Based on the available scientific evidence, beta-glycerophosphate is the recommended phosphate source for in vitro osteogenesis studies. Its role in providing phosphate for mineralization and its function as a signaling molecule to promote osteoblast differentiation are well-characterized. The introduction of ferric iron, as in this compound, is likely to be counterproductive to the goal of robust bone formation in vitro due to the known inhibitory effects of excess iron on osteoblasts. Researchers should exercise caution and would need to conduct extensive validation studies before considering this compound as a viable alternative to beta-glycerophosphate in osteogenesis protocols.
References
- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Influence of Iron on Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Bioavailability of Ferric and Ferrous Iron Sources
A direct comparison of the bioavailability of ferric 1-glycerophosphate and ferrous sulfate is limited by a notable absence of published experimental data for this compound. This guide, therefore, provides a comparative overview based on the well-established bioavailability of ferrous sulfate and data from related ferric iron compounds, such as ferric phosphate and ferric pyrophosphate. This information is intended to offer researchers, scientists, and drug development professionals a foundational understanding of the expected differences in performance between these two forms of iron.
Executive Summary
Ferrous sulfate, a ferrous (Fe²⁺) iron salt, is widely recognized for its high bioavailability and is often used as a reference standard in iron absorption studies. Its absorption is efficient as it utilizes the divalent metal transporter 1 (DMT1) pathway in the duodenum. In contrast, ferric (Fe³⁺) iron compounds, under which this compound is categorized, generally exhibit lower bioavailability. This is primarily because ferric iron must first be reduced to ferrous iron by a reductase enzyme, such as duodenal cytochrome B (Dcytb), before it can be absorbed via the DMT1 pathway. The efficiency of this reduction step can be a limiting factor in the overall absorption of ferric iron.
Comparative Bioavailability Data
The following table summarizes findings from various studies comparing the bioavailability of different ferric iron compounds to ferrous sulfate, which is assigned a relative bioavailability value (RBV) of 100%. It is crucial to note that these values can be influenced by the food matrix, the subject's iron status, and the specific formulation of the iron compound.
| Iron Compound | Form | Study Type | Relative Bioavailability Value (RBV) (%) | Reference |
| Ferrous Sulfate | - | Human/Animal | 100 | (Reference Standard) |
| Ferric Pyrophosphate | Standard | Human | 33 | [1] |
| Ferric Pyrophosphate | Micronized, Dispersible | Human | ~100 | [1] |
| Ferric Phosphate | Nanoparticle (10.7 nm) | Rat | 96 | [2] |
| Ferric Phosphate | Commercial | Rat | 61 | [2] |
| Ferrous Fumarate | Standard | Human | > Ferrous Sulfate | [2] |
Mechanisms of Iron Absorption
The intestinal absorption of ferrous and ferric iron follows distinct pathways, which fundamentally explains the observed differences in their bioavailability.
Ferrous (Fe²⁺) Iron Absorption
The absorption of ferrous iron is a relatively direct process. Soluble Fe²⁺ ions in the duodenum are readily transported into the enterocytes primarily through the Divalent Metal Transporter 1 (DMT1). Once inside the cell, the iron can be stored as ferritin or transported out of the cell into the bloodstream via ferroportin.
Ferric (Fe³⁺) Iron Absorption
Ferric iron, being less soluble at the neutral pH of the intestine, faces an additional step before absorption. The Fe³⁺ must first be reduced to Fe²⁺ by the enzyme duodenal cytochrome B (Dcytb) located on the apical membrane of the enterocyte. Following this reduction, the newly formed Fe²⁺ can then be transported into the cell by DMT1. This enzymatic reduction can be the rate-limiting step in ferric iron absorption.
Figure 1: Distinct absorption pathways for ferric and ferrous iron.
Experimental Protocols
The bioavailability of iron compounds is commonly assessed through in vivo and in vitro models. Below are detailed methodologies for two standard assays.
In Vivo: Rat Hemoglobin Repletion Bioassay
This method is a widely accepted in vivo model for determining the bioavailability of iron sources.
-
Animal Model: Male weanling Sprague-Dawley rats are typically used.
-
Depletion Phase: For the first 2-4 weeks, the rats are fed an iron-deficient diet to induce anemia (hemoglobin levels typically < 6 g/dL).
-
Repletion Phase: The anemic rats are then randomly assigned to groups and fed the iron-deficient basal diet supplemented with known concentrations of the test iron compounds (e.g., this compound) and a reference compound (ferrous sulfate) for a period of 2 weeks.
-
Data Collection: Body weight and food intake are monitored throughout the study. Blood samples are taken at the beginning and end of the repletion phase to measure hemoglobin concentrations.
-
Calculation of Bioavailability: The hemoglobin regeneration efficiency (HRE) is calculated for each iron source. The relative bioavailability value (RBV) is then determined by comparing the HRE of the test compound to that of ferrous sulfate.
Figure 2: Workflow for a rat hemoglobin repletion bioassay.
In Vitro: Caco-2 Cell Ferritin Formation Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a standard in vitro model for studying nutrient absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell system and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with a brush border.
-
In Vitro Digestion: The iron compounds are subjected to a simulated gastric and intestinal digestion to mimic physiological conditions.
-
Cell Treatment: The digested iron samples are applied to the apical side of the Caco-2 cell monolayer and incubated for a specified period (e.g., 24 hours).
-
Cell Lysis and Analysis: After incubation, the cells are washed and lysed. The concentration of ferritin, an iron storage protein, in the cell lysate is measured using an enzyme-linked immunosorbent assay (ELISA). The total cell protein is also quantified.
-
Interpretation: The amount of ferritin formed is proportional to the amount of iron taken up by the cells. The results are typically expressed as ng of ferritin per mg of total cell protein and are compared to the ferritin formation induced by a reference compound like ferrous sulfate.[3][4]
Conclusion
While direct experimental data on the bioavailability of this compound is lacking, the established principles of iron absorption strongly suggest that its bioavailability would be lower than that of ferrous sulfate. This is due to the requisite reduction of ferric to ferrous iron prior to absorption. However, as demonstrated with other ferric compounds, formulation technologies such as micronization or the creation of nanoparticles can significantly enhance the bioavailability of ferric iron sources.[1][2] Therefore, the bioavailability of a specific this compound product would be highly dependent on its physicochemical properties and formulation. For a definitive comparison, in vivo or in vitro studies directly comparing this compound to ferrous sulfate would be necessary.
References
- 1. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrous sulfate is more bioavailable among preschoolers than other forms of iron in a milk-based weaning food distributed by PROGRESA, a national program in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro efficacy of Ferric 1-glycerophosphate versus ferric pyrophosphate
A comparative analysis of the in vitro performance of ferric iron compounds is crucial for researchers and drug development professionals in the field of iron supplementation. This guide provides a detailed overview of the available in vitro data for Ferric Pyrophosphate and highlights the current data gap for Ferric 1-glycerophosphate.
Due to a lack of available in vitro experimental data for this compound, this guide will focus on the efficacy of Ferric Pyrophosphate as determined through studies on intestinal cell models. The information presented here is intended to serve as a valuable resource for designing and interpreting in vitro studies of iron compounds.
Comparative Efficacy of Ferric Pyrophosphate
The in vitro efficacy of Ferric Pyrophosphate has been evaluated in numerous studies, primarily using the Caco-2 human colon adenocarcinoma cell line, which differentiates to form a monolayer of cells with characteristics similar to intestinal enterocytes. A key indicator of cellular iron uptake in this model is the formation of ferritin, an intracellular iron storage protein.
| Parameter | Ferric Pyrophosphate | This compound | Reference Compound (e.g., Ferrous Sulfate, FAC) |
| Cellular Iron Uptake (Ferritin Formation in Caco-2 cells) | Micronized and dispersible forms show significant iron absorption.[1] Formulations like Ferro Fosfosoma® demonstrate higher intestinal absorption compared to standard ferric pyrophosphate salt.[2][3] Nano-sized ferric phosphate (a related compound) shows iron uptake similar to Ferric Ammonium Citrate (FAC) under acidic conditions.[4] | No data available from the reviewed studies. | Ferrous sulfate generally shows high iron absorption in Caco-2 cell models.[4] FAC is also well-absorbed and often used as a reference for Divalent Metal Transporter-1 (DMT1) mediated uptake.[4] |
| Mechanism of Cellular Uptake | Primarily absorbed via the Divalent Metal Transporter-1 (DMT1) after reduction of Fe³⁺ to Fe²⁺.[4][5] Some studies suggest that nanoparticle forms may also be absorbed via endocytosis.[4][5] | No data available from the reviewed studies. | Ferrous iron is primarily taken up by DMT1.[6] Ferric iron can be taken up via a separate pathway possibly involving β₃-integrin and mobilferrin, or after reduction to ferrous iron.[6][7] |
| In Vitro Cytotoxicity | Dose-dependent cytotoxicity observed, with significant effects often seen at concentrations above 100 µg/mL.[8] The specific formulation and particle size can influence cytotoxicity. | No data available from the reviewed studies. | Ferrous iron has been shown to have a higher toxicity compared to ferric iron at similar concentrations in neuroblastoma cells.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are summarized protocols for key experiments used to assess the efficacy of iron compounds.
Caco-2 Cell Culture for Iron Uptake Studies
The Caco-2 cell line is a widely accepted in vitro model for studying intestinal iron absorption.[9][10]
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable supports in bicameral chambers and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics.[9]
-
Iron Treatment: The differentiated Caco-2 cell monolayers are then exposed to the iron compound of interest on their apical side, simulating the intestinal lumen.
-
Measurement of Iron Uptake: Cellular iron uptake is typically quantified by measuring the amount of ferritin formed within the cells.[10]
Ferritin Assay
Ferritin formation is a reliable marker of cellular iron uptake and storage.[10]
-
Cell Lysis: After exposure to the iron compound, the Caco-2 cells are washed to remove any non-absorbed iron and then lysed to release the intracellular contents.
-
ELISA: The concentration of ferritin in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalization: The ferritin concentration is typically normalized to the total protein content of the cell lysate to account for variations in cell number.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[4][5]
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are then treated with varying concentrations of the iron compound.
-
MTT Addition: After the desired incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[3]
Visualizing Experimental Workflows and Cellular Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for in vitro iron efficacy testing.
Caption: Cellular pathway of non-heme iron uptake.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of an in vitro Caco-2 cell model system to measure iron availability from foods and meals | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 intestinal epithelial cells absorb soybean ferritin by μ2 subunit (AP2)-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutriweb.org.my [nutriweb.org.my]
- 9. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
Validating iron uptake from Ferric 1-glycerophosphate using isotopic labeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bioavailability of iron from supplements and fortified foods is a critical factor in addressing iron deficiency. Ferrous salts, like ferrous sulfate, are known for their high bioavailability but can cause undesirable organoleptic changes in food products. Ferric compounds are often preferred for fortification due to their stability and better sensory profile; however, their iron absorption is generally lower. Isotopic labeling is the gold standard for accurately measuring iron absorption and bioavailability in humans. This guide details the experimental protocols for such studies and provides available comparative data to inform research and development.
Comparison of Iron Bioavailability
The following table summarizes the relative bioavailability of different iron compounds, primarily in comparison to ferrous sulfate, which is considered the standard for high bioavailability. The data is compiled from various studies, some of which utilized stable isotope methodologies.
| Iron Compound | Form | Relative Bioavailability Value (RBV) vs. Ferrous Sulfate (%) | Key Findings & Citations |
| Ferrous Sulfate | Ferrous (Fe2+) | 100 (Reference) | Considered the gold standard for oral iron supplementation due to high solubility and absorption.[1] |
| Ferric Phosphate (FePO₄) | Ferric (Fe3+) | 25 - 72 | Bioavailability is highly dependent on particle size. Bulk ferric phosphate has low bioavailability (around 25%)[2]. Nanoparticles of ferric phosphate show significantly higher absorption, reaching up to 72% relative bioavailability compared to ferrous sulfate in iron-deficient anemic women.[3][4] |
| Ferric Pyrophosphate (FePP) | Ferric (Fe3+) | ~33 | Generally has low bioavailability. Studies using stable isotopes in children showed an RBV of 33% compared to ferrous sulfate when added to milk.[1] |
| Ferrous Ammonium Phosphate (FAP) | Ferrous (Fe2+) | 71 - 110 | In a study with children, FAP in milk showed a relative bioavailability of 110% compared to ferrous sulfate.[1] However, a study in women reported a lower RBV of 71%.[1] |
Note: Data for Ferric 1-glycerophosphate using isotopic labeling was not identified in the reviewed scientific literature. The data for ferric phosphate and ferric pyrophosphate are presented as the closest available comparisons for a ferric iron source with a phosphate component.
Experimental Protocols for Isotopic Labeling
Stable isotope studies are the most accurate method for quantifying iron absorption in humans. These studies typically involve the administration of an iron compound labeled with a non-radioactive, stable isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.
Key Methodologies:
-
Erythrocyte Incorporation Method: This is a widely used technique to measure the total amount of absorbed iron that is incorporated into red blood cells.
-
Protocol:
-
Subjects consume a test meal containing the iron compound labeled with a specific stable iron isotope (e.g., ⁵⁷Fe-Ferric Phosphate).
-
A reference dose of a highly bioavailable iron form (e.g., ⁵⁸Fe-ferrous sulfate) can be administered on a different day to the same subjects to calculate a relative bioavailability value.
-
After a period of 14 to 28 days, which allows for the newly absorbed iron to be incorporated into circulating erythrocytes, a blood sample is taken.[1][5]
-
The isotopic enrichment of iron in the red blood cells is measured using mass spectrometry (e.g., Thermal Ionization Mass Spectrometry or Multicollector-Inductively Coupled Plasma Mass Spectrometry).
-
The amount of absorbed iron is calculated based on the isotopic enrichment, the total amount of circulating iron in the body, and the amount of the isotope administered.
-
-
-
Stable Isotope Appearance Curve in Plasma: This method provides information on the rate and extent of iron absorption into the bloodstream.
-
Protocol:
-
After an overnight fast, subjects consume the isotopically labeled iron compound.
-
Blood samples are collected at multiple time points over several hours following ingestion.
-
The concentration of the iron isotope in the plasma is measured at each time point.
-
The area under the plasma concentration-time curve (AUC) is calculated to determine the total amount of iron that appeared in the circulation.
-
-
Visualizing the Pathways
Intestinal Iron Absorption Pathway
The absorption of non-heme iron in the duodenum is a tightly regulated process involving several key proteins.
Caption: Pathway of non-heme iron absorption in an intestinal enterocyte.
Experimental Workflow for Isotopic Labeling Study
The following diagram illustrates a typical workflow for a clinical study validating iron uptake using stable isotopes.
Caption: Generalized workflow for an iron bioavailability study using stable isotopes.
Conclusion
References
- 1. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Iron from nanostructured ferric phosphate: absorption and biodistribution in mice and bioavailability in iron deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron from nanostructured ferric phosphate: absorption and biodistribution in mice and bioavailability in iron deficient anemic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Ferric 1-Glycerophosphate and Other Iron Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Ferric 1-Glycerophosphate and other common iron salts used in research and pharmaceutical applications. Due to a lack of direct comparative studies, this guide synthesizes available data from various sources to offer insights into the potential cytotoxic profiles of these compounds. The primary mechanism of iron-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Data Presentation: Cytotoxicity of Various Iron Salts
The following table summarizes findings from different studies on the cytotoxicity of various iron salts. It is crucial to note that the experimental conditions, including cell lines, concentrations, and assay methods, vary between studies, making direct comparisons of cytotoxic potency challenging.
| Iron Salt | Oxidation State | Cell Line | Assay | Summary of Findings |
| This compound | Fe (III) | - | - | No direct cytotoxicity data is readily available in the reviewed literature. Its cytotoxic profile is inferred from the general behavior of ferric iron and the glycerophosphate moiety. |
| Ferrous Sulfate (FeSO₄) | Fe (II) | SH-SY5Y (Human Neuroblastoma) | MTT Assay | Showed significantly higher toxicity compared to the ferric form (FeCl₃) at the same concentrations. A dose-dependent decrease in cell proliferation was observed.[1] |
| Ferric Chloride (FeCl₃) | Fe (III) | SH-SY5Y (Human Neuroblastoma) | MTT Assay | Less toxic than the ferrous form (FeSO₄). A dose-dependent decrease in cell viability was noted, but to a lesser extent than ferrous sulfate.[1] |
| Ferric Citrate | Fe (III) | Caco-2 (Human Colon Adenocarcinoma) | - | Studies have investigated iron uptake from ferric citrate, implying cell interaction, but specific cytotoxicity data like IC50 values are not detailed in the provided results. |
| Ferric Pyrophosphate | Fe (III) | - | - | Generally considered to have low cytotoxicity, in part because the iron is strongly complexed by pyrophosphate, which may limit its participation in redox reactions. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are fundamental to understanding how the cytotoxicity of iron compounds is assessed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the iron salt solution for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the iron salt as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the assay kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead cells, by comparing the absorbance of treated samples to that of control and maximum LDH release (lysis) samples.
Mandatory Visualizations
Signaling Pathway of Iron-Induced Cytotoxicity
Excess intracellular iron, particularly ferrous iron (Fe²⁺), can participate in the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These radicals induce oxidative stress, leading to damage of cellular macromolecules like lipids, proteins, and DNA, which can ultimately result in cell death.
Caption: Iron-induced oxidative stress pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of iron compounds involves preparing the compound, treating cultured cells, performing a viability or toxicity assay, and analyzing the resulting data.
Caption: General experimental workflow for cytotoxicity assessment.
References
A Head-to-Head Comparison of Ferric Iron Sources in Cell Models: Ferric Citrate Under the Microscope
For researchers, scientists, and drug development professionals, the choice of an appropriate iron source for cell culture studies is critical. The form in which iron is delivered to cells can significantly impact its bioavailability, cellular uptake, and potential for inducing oxidative stress, thereby influencing experimental outcomes. This guide provides a detailed comparison of ferric citrate, a commonly used iron supplement, with other ferric iron sources, drawing upon available data from in vitro studies. While the initial aim was to directly compare ferric 1-glycerophosphate and ferric citrate, a notable scarcity of published research on this compound in cell models necessitates a broader comparative approach. This guide will therefore focus on the well-characterized ferric citrate and use ferric pyrophosphate as a comparative ferric phosphate compound, highlighting the existing knowledge gaps for this compound.
Executive Summary
This guide provides a comprehensive analysis of ferric citrate's performance in cell models, focusing on cellular uptake, effects on oxidative stress, and cell viability. Due to the limited availability of data for this compound, ferric pyrophosphate is used as a proxy for a phosphate-based ferric iron source to provide a comparative context. The information presented is intended to assist researchers in selecting the most suitable iron source for their specific experimental needs and to underscore the need for further research into less common iron formulations.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for ferric citrate and ferric pyrophosphate from various cell model studies. It is important to note that direct comparative studies are limited, and data has been compiled from different experimental setups.
Table 1: Cellular Iron Uptake and Bioavailability
| Iron Source | Cell Line | Assay | Key Findings |
| Ferric Citrate | Caco-2 | Ferritin formation | Dose-dependent increase in ferritin formation, indicating cellular iron uptake.[1][2][3][4][5] |
| Caco-2 | Iron transport | Transport across Caco-2 monolayers is influenced by factors like ascorbic acid (enhances) and polyphenols (inhibits).[5] | |
| HepG2 | Hepcidin production | Increased hepcidin production in co-culture with Caco-2 cells, suggesting a regulatory response to iron uptake.[4] | |
| Ferric Pyrophosphate | Caco-2 | Ferritin formation | Generally lower bioavailability compared to ferrous sulfate, but micronized forms show improved uptake.[6] |
| Caco-2 | Ferritin formation | Bioavailability is influenced by pH and the presence of enhancers (e.g., ascorbic acid) and inhibitors (e.g., phytic acid). |
Table 2: Effects on Oxidative Stress and Cell Viability
| Iron Source | Cell Line | Assay | Key Findings |
| Ferric Citrate | Human hepatic cells | ROS production, Apoptosis assays | High concentrations can induce reactive oxygen species (ROS) production and apoptosis. |
| MIN6 beta cells | Cell viability, Lipid peroxidation | Excess iron from ferric ammonium citrate leads to increased cellular iron, oxidative stress, and reduced cell viability.[7] | |
| Human muscle precursor cells | Trypan Blue exclusion | High concentrations of superparamagnetic iron oxide (related iron nanoparticle) can reduce cell viability.[8] | |
| Ferric Pyrophosphate | Rat model | TBARS analysis | Nanoparticles of ferric phosphate did not show indications of toxicity in a rat model.[9] |
| This compound | Cancer cell lines | Ferroptosis induction | Mentioned as a potential modulator of intracellular iron levels, leading to oxidative stress and ferroptosis, but specific data is lacking.[10] |
Mandatory Visualization
The following diagrams illustrate key cellular pathways and experimental workflows relevant to the evaluation of iron compounds in cell models.
Experimental workflow for evaluating iron sources in cell models.
Proposed pathways for ferric citrate uptake in intestinal cells.
The role of excess iron in inducing oxidative stress and cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cellular Iron Uptake: Caco-2 Cell Ferritin Formation Assay
This assay is a widely accepted in vitro method to assess iron bioavailability.[1][2][5][11]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto collagen-coated 12-well plates at a density of 50,000 cells/cm².
-
Maintain the cultures for 14-21 days post-confluence to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
-
Iron Treatment:
-
Prepare solutions of the iron compounds (e.g., ferric citrate, ferric pyrophosphate) in the cell culture medium at various concentrations. A control group with no added iron should be included.
-
Prior to treatment, wash the differentiated Caco-2 cell monolayers with serum-free medium.
-
Incubate the cells with the iron-containing medium for a specified period, typically 2 to 24 hours.
-
-
Cell Lysis and Ferritin Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound iron.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Measure the ferritin concentration in the cell lysate using a commercially available human ferritin ELISA kit.
-
-
Data Analysis:
-
Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein).
-
Compare the ferritin formation in cells treated with different iron sources to the control group.
-
Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding:
-
Seed cells (e.g., HepG2, MIN6) into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Expose the cells to various concentrations of the iron compounds for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Oxidative Stress: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method using a fluorescent probe to measure intracellular ROS levels.[14][15]
-
Cell Culture and Treatment:
-
Culture cells in an appropriate medium and plate them in a 96-well plate or on coverslips.
-
Treat the cells with the iron compounds at different concentrations and for various durations. Include a positive control (e.g., H₂O₂) and an untreated control.
-
-
Staining with Fluorescent Probe:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), typically at a concentration of 10-20 µM for 30-60 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Measurement of Fluorescence:
-
After incubation with the probe, wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Express the ROS levels as a fold change in fluorescence intensity relative to the untreated control cells.
-
Conclusion and Future Directions
The available evidence from cell models indicates that ferric citrate is a bioavailable source of iron that can be readily taken up by intestinal and other cell types. However, at higher concentrations, it has the potential to induce oxidative stress and reduce cell viability, a characteristic common to many iron supplements due to the catalytic nature of free iron in generating reactive oxygen species.
The significant gap in the scientific literature regarding the cellular effects of this compound presents a challenge for a direct comparison. While it is plausible that a glycerophosphate-chelated iron would exhibit different solubility and uptake kinetics compared to citrate-chelated iron, this remains speculative without experimental data. Future research should prioritize head-to-head studies of various ferric iron formulations, including the less common ones like this compound, in standardized cell models. Such studies would be invaluable for researchers in selecting the optimal iron source for their experiments and for the development of novel iron supplements with improved efficacy and safety profiles. Key areas for future investigation should include:
-
Direct comparative studies on cellular uptake, bioavailability, and cytotoxicity of this compound versus ferric citrate and other iron sources.
-
Elucidation of the specific cellular uptake mechanisms for this compound.
-
In-depth analysis of the impact of different iron formulations on cellular redox status and the activation of oxidative stress response pathways.
-
Investigation into the potential for different iron sources to induce ferroptosis in various cell types.
By addressing these knowledge gaps, the scientific community can build a more complete understanding of how different iron compounds interact with cells, ultimately leading to more informed decisions in research and therapeutic development.
References
- 1. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells [mdpi.com]
- 2. 2.8. Measurement of Iron Uptake into Caco-2 Cells [bio-protocol.org]
- 3. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viability, Differentiation Capacity, and Detectability of Super-Paramagnetic Iron Oxide-Labeled Muscle Precursor Cells for Magnetic-Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and bioavailability in rats of ferric phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 1301-70-8 | Benchchem [benchchem.com]
- 11. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Cellular Iron Levels Following Treatment with Different Iron Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cellular iron levels after treatment with various iron compounds, supported by experimental data. We will delve into the quantitative analysis of intracellular iron, detail the experimental protocols for its measurement, and visualize the key cellular pathways involved in iron metabolism.
Quantitative Comparison of Cellular Iron Uptake
The following table summarizes quantitative data on cellular iron uptake from different in vitro studies. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, experimental conditions, and analytical methods.
| Iron Compound | Cell Line | Concentration & Time | Intracellular Iron Level (relative to control or comparator) | Analytical Method | Reference |
| Ferric Citrate | Cultured rat hepatocytes | 1.0 µM ⁵⁵Fe with 100 µM citrate, 15 min | Uptake is mediated by a specific citrate binding site.[1] | Radiometric assay | [1] |
| Caco-2 cells | 1.5 mM, 22-24 h | Lower iron uptake and toxicity compared to FeCl₃ and FeCl₃/NTA.[2] | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | [2] | |
| Ferrous Sulfate | Caco-2 cells | 0.5 mg/mL, 60 min | "Ferro Supremo" (a specific formulation) showed ~4 times more efficient transport than standard FeSO₄.[3] | Atomic Absorption Spectrometry (AAS) | [3] |
| Caco-2 cells | 1.5 mM, 22-24 h | Higher iron uptake than FeCl₃/citric acid but lower than FeCl₃.[2] | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | [2] | |
| Iron Oxide Nanoparticles (IONPs) | RAW 264.7, L929, HepG2, PC-3, U-87 MG, mouse MSCs | 4.5 µg/mL Fe, 24 h | Aminosilane-coated SPIOs showed the highest cellular uptake efficiency compared to bare, dextran-coated, and SiO₂-coated SPIOs.[4] | Intracellular iron quantification (method not specified) | [4] |
| Human aortic endothelial cells (HAoECs) | 50 µg Fe/mL, 24, 48, 72 h | Neutral hydrophobic MPS-IONPs were more rapidly internalized than hydrophilic ferucarbotran (dextran-coated).[5] | Colorimetric assay | [5] | |
| THP-1 monocytes | 0.5 mM, 10 & 60 min | Rapid cellular uptake of citrate-coated IONPs observed.[6] | Prussian blue staining | [6] |
Experimental Protocols
Accurate quantification of intracellular iron is crucial for evaluating the efficacy of different iron compounds. Below are detailed methodologies for two widely used techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method for determining the total elemental content in a sample.
1. Cell Sample Preparation:
-
Culture cells to the desired confluence and treat with different iron compounds for the specified duration.
-
Harvest cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular iron.
-
Count the cells to normalize the iron content per cell.
-
Pellet the cells by centrifugation.
2. Digestion:
-
Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer).[7]
-
Combine the cell lysate with trace metal-grade concentrated nitric acid (HNO₃) (e.g., 67-69% w/w).[7]
-
Heat the samples at a temperature sufficient for complete digestion (e.g., 50°C for 1 hour or 95°C overnight).[7][8]
3. Analysis:
-
Dilute the digested samples with purified water (e.g., Milli-Q) to a final acid concentration suitable for the ICP-MS instrument (typically 1-5% HNO₃).[7]
-
Add an internal standard (e.g., gallium) to each sample to correct for matrix effects and instrumental drift.[7]
-
Prepare a series of iron standards of known concentrations to generate a calibration curve.
-
Analyze the samples using an ICP-MS instrument. The instrument aspirates the sample into an argon plasma, which atomizes and ionizes the iron. The ions are then separated by a mass spectrometer, and the detector measures the ion intensity at the specific mass-to-charge ratio for iron.
-
Quantify the iron concentration in the samples by comparing their signal intensities to the calibration curve.
Ferrozine-Based Colorimetric Assay
This method relies on the reaction of ferrous iron (Fe²⁺) with the chromogenic agent ferrozine to produce a colored complex that can be measured spectrophotometrically.
1. Cell Lysate Preparation:
-
Culture and treat cells as described for the ICP-MS protocol.
-
Wash cells with PBS and lyse them using a suitable method, such as sonication or a lysis buffer.[9]
2. Iron Release and Reduction:
-
To measure total cellular iron, an iron-releasing agent (e.g., an acidic solution of potassium permanganate or hydrochloric acid) is added to the cell lysate to release iron from proteins.[8][9]
-
A reducing agent, such as ascorbic acid, is then added to reduce all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]
3. Colorimetric Reaction and Measurement:
-
Add the ferrozine solution to the samples. Ferrozine will form a stable magenta-colored complex with the ferrous iron.
-
Incubate the reaction mixture for a sufficient time to allow for complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm) using a spectrophotometer or microplate reader.[10]
-
Prepare a standard curve using known concentrations of an iron standard.
-
Determine the iron concentration in the samples by comparing their absorbance values to the standard curve.
Visualizing Cellular Iron Metabolism
The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in cellular iron uptake and its quantification.
Caption: Cellular Iron Uptake and Storage Pathways.
Caption: Experimental Workflow for Cellular Iron Quantification.
References
- 1. Characterisation of citrate and iron citrate uptake by cultured rat hepatocytes [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Rapid cellular uptake of citrate-coated iron oxide nanoparticles unaffected by cell-surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular iron measurements by ICP-MS [protocols.io]
- 8. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medichem-me.com [medichem-me.com]
Safety Operating Guide
Safe Disposal of Ferric 1-Glycerophosphate: A Procedural Guide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ferric 1-Glycerophosphate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a secure working environment.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and safety measures. While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it can cause mild eye irritation, and its toxicological properties are not fully studied.[1] Therefore, caution is advised.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle the compound in a well-ventilated area to minimize dust inhalation.[1]
-
Eye Protection: Wear safety glasses or goggles to prevent eye contact.[1]
-
Skin Protection: Use chemical-resistant gloves and suitable protective clothing to avoid skin contact.[2][3]
-
Respiratory Protection: In cases of insufficient ventilation or when generating dust, wear a suitable dust mask or respiratory equipment.[1][2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]
-
Ingestion: Do NOT induce vomiting. If a large quantity is swallowed, give a large amount of water and seek immediate medical attention.[1][4][5]
-
Skin Contact: If skin contact occurs, wash the affected area with soap and water.[1]
Waste Storage and Management
Proper storage of this compound waste is critical to prevent accidental release and ensure compliance. All chemical waste must be managed according to federal, state, and institutional guidelines.[6]
-
Containerization: Collect waste this compound in a sturdy, leak-proof container that is chemically compatible. Ensure the container is kept tightly closed except when adding waste.[3][7]
-
Labeling: Immediately label the waste container with a hazardous waste tag, clearly identifying the contents as "this compound Waste" and including the accumulation start date.[7][8]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[8][9] The SAA should be inspected weekly for any signs of leakage.[9]
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[1][9]
| Parameter | Specification | Source(s) |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, protective clothing, dust mask (if needed). | [1][2][3] |
| Handling Environment | Well-ventilated area. | [1] |
| Waste Container | Sturdy, leak-proof, compatible, and tightly sealed. | [3][7] |
| Waste Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [8][9] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Spill Containment | Use inert, non-combustible absorbent material (e.g., sand, earth). | [1] |
Step-by-Step Disposal Procedure
Follow this operational workflow for the compliant disposal of this compound. The primary method of disposal is through your institution's certified hazardous waste program. Never dispose of this chemical down the drain or in regular trash without explicit approval from your Environmental Health and Safety (EHS) department. [8][10]
Step 1: Waste Characterization
-
Treat all unused, expired, or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's EHS or safety officer.[7]
Step 2: Containerize and Label Waste
-
Place the solid waste directly into a designated, compatible waste container.[3]
-
Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.[7]
Step 3: Manage Accidental Spills
-
Small Spills: Use appropriate tools to carefully place the spilled solid into your labeled waste container. Clean the contaminated surface by spreading water and dispose of the cleaning materials as hazardous waste.[1]
-
Large Spills: Contain the spilled material using an inert, non-combustible absorbent like sand or vermiculite. Use a shovel to transfer the material into a convenient waste disposal container. Avoid inhaling any dust generated during cleanup.[1]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled container in your laboratory's designated SAA.
-
Ensure the container is stored with secondary containment to prevent spills from reaching drains.[7]
Step 5: Arrange for Professional Disposal
-
Once the container is full or has been stored for the maximum allowable time per institutional policy (e.g., up to one year for partially filled containers), arrange for pickup.[9]
-
Contact your institution's EHS or hazardous waste management department to schedule a collection.[7] Do not transport hazardous waste yourself.[7]
Caption: Workflow for the safe disposal of this compound.
References
- 1. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. FERRIC GLYCEROPHOSPHATE - Safety Data Sheet [chemicalbook.com]
- 4. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FERRIC GLYCEROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Ferric 1-Glycerophosphate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ferric 1-glycerophosphate, offering procedural, step-by-step guidance to build a foundation of trust and safety in your laboratory operations.
Physical and Chemical Properties
A clear understanding of a substance's properties is the first step toward safe handling. Key quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₉H₂₁Fe₂O₁₈P₃ | [1][2][3] |
| Molecular Weight | 621.86 g/mol | [1][2][3][4] |
| Appearance | Greenish-brown to greenish-yellow solid, powder, or scales | [4][5][6] |
| Solubility | Soluble in water; Insoluble in alcohol | [4][6] |
| Density | Approximately 1.5 - 1.7 g/cm³ | [5][6] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under GHS or Regulation (EC) No. 1272/2008, it is crucial to take precautions to avoid potential irritation.[1][6] Inhalation of dust may irritate the nose and throat, while prolonged contact can irritate the skin and eyes.[4][6][7]
The following personal protective equipment is recommended to ensure minimal exposure and safe handling:
| PPE Category | Recommended Equipment | Citations |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved) or a face shield. | [1][5] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., rubber gloves). | [1][5] |
| Respiratory Protection | A dust mask or suitable respiratory equipment should be used in areas with insufficient ventilation to avoid inhaling dust particles. | [5][6] |
Operational Plan for Safe Handling
A systematic approach to handling chemicals from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize dust generation.[8]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[8]
-
Measure and dispense the powder carefully to avoid creating airborne dust.
3. Spill Management:
-
In the event of a small spill, use appropriate tools to carefully sweep or vacuum the spilled solid into a designated waste container.[6]
-
Avoid dry sweeping that can generate dust.
-
After the bulk of the material has been collected, clean the contaminated surface with water.[6]
-
For a large spill, evacuate the area and ensure adequate ventilation before cleanup.
4. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
All waste material containing this compound should be placed in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of the material down the drain unless permitted by local regulations.
-
Clean any contaminated equipment and surfaces thoroughly after use.
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. FERRIC GLYCEROPHOSPHATE CAS#: 1301-70-8 [m.chemicalbook.com]
- 5. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]
- 7. FERRIC GLYCEROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sdfine.com [sdfine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
